molecular formula C14H29NO B1294634 N,N-Dimethyldodecanamide CAS No. 3007-53-2

N,N-Dimethyldodecanamide

Cat. No.: B1294634
CAS No.: 3007-53-2
M. Wt: 227.39 g/mol
InChI Key: BDYUSDIJIDGWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NN-Dimethyllauramide is a fatty amide.

Properties

IUPAC Name

N,N-dimethyldodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(16)15(2)3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYUSDIJIDGWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880881
Record name N,N-Dimethyldodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3007-53-2
Record name N,N-Dimethyldodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3007-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyllauramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyldodecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyldodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyldodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLLAURAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04BJ5OT1PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyldodecanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Dimethyldodecanamide , also known as N,N-dimethyllauramide, is a fatty acid amide with significant potential in various scientific and industrial applications, including a notable role in pharmaceutical formulations. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 3007-53-2[1]

  • Synonyms: N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide, Hallcomid M-12[1][2]

Physicochemical Properties

This compound is a tertiary amide characterized by a 12-carbon alkyl chain attached to a dimethylaminocarbonyl group. This amphiphilic structure imparts surfactant-like properties to the molecule. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₂₉NO[1][]
Molecular Weight227.39 g/mol [1][4]
AppearanceColorless to pale yellow liquid or solid[2][5]
Density0.87 g/mL at 25 °C[4][5]
Boiling Point284.9 °C at 760 mmHg[4]
Flash Point106 °C[4]
Water Solubility28.02 mg/L at 20 °C[6]
XLogP34.1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory and industrial method involves the amidation of dodecanoic acid (lauric acid) or its derivatives with dimethylamine (B145610).

Experimental Protocol: Amidation of Dodecanoyl Chloride

This protocol describes the synthesis of this compound from dodecanoyl chloride and dimethylamine.

Materials:

  • Dodecanoyl chloride

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dodecanoyl chloride in an appropriate volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess (typically 2.2 equivalents) of dimethylamine solution to the stirred solution of dodecanoyl chloride via the dropping funnel. If using dimethylamine gas, it can be bubbled through the solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Dodecanoyl_Chloride Dodecanoyl Chloride Reaction_Vessel Reaction in Anhydrous Solvent Dodecanoyl_Chloride->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Stirring_Cooling Stirring at 0°C (Ice Bath) Reaction_Vessel->Stirring_Cooling Room_Temp_Reaction Reaction at Room Temperature Stirring_Cooling->Room_Temp_Reaction Quenching Quenching with Water Room_Temp_Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing with NaHCO3 & Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Diagram of the synthesis workflow for this compound.

Applications in Drug Development

This compound's properties as a surfactant and solvent make it a valuable excipient in pharmaceutical formulations, particularly for enhancing the delivery of poorly water-soluble drugs.[7]

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can be a key component in Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][9][10][11][12] This in-situ emulsification can significantly improve the solubility and bioavailability of lipophilic drugs.

Experimental Protocol: Formulation and Evaluation of a SEDDS with this compound

This protocol outlines the general steps for developing and assessing a SEDDS formulation containing a model poorly water-soluble active pharmaceutical ingredient (API).

Materials:

  • Poorly water-soluble API

  • This compound (as surfactant or co-surfactant)

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Purified water

  • Vortex mixer

  • Water bath

  • Particle size analyzer

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select suitable candidates.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with varying ratios of oil, surfactant (this compound), and co-surfactant. The region where clear, monophasic liquids are formed is noted.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of the oil, this compound, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the pre-weighed API to the mixture and vortex until a clear solution is obtained.

  • Evaluation of Self-Emulsification:

    • Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle stirring.

    • Visually assess the rate of emulsification and the appearance of the resulting emulsion (clarity, presence of precipitation).

  • Characterization of the Emulsion:

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) particle size analyzer.

    • In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus (e.g., USP Type II) to evaluate the release profile of the API from the SEDDS formulation in a suitable dissolution medium.

G Start Start: Develop SEDDS for Poorly Soluble API Screening 1. Excipient Screening (Solubility Studies) Start->Screening Phase_Diagram 2. Construct Ternary Phase Diagrams Screening->Phase_Diagram Formulation 3. Prepare SEDDS Formulation (Oil + Surfactant + Co-surfactant + API) Phase_Diagram->Formulation Evaluation 4. Evaluate Self-Emulsification Performance Formulation->Evaluation Characterization 5. Characterize Resulting Emulsion Evaluation->Characterization Droplet_Size Droplet Size & PDI Analysis Characterization->Droplet_Size Drug_Release In Vitro Drug Release Studies Characterization->Drug_Release End End: Optimized SEDDS Formulation Droplet_Size->End Drug_Release->End

Workflow for the formulation and evaluation of a SEDDS.

Involvement in Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific involvement of this compound in modulating cellular signaling pathways. As a surfactant, its primary biological interaction is expected to be with cell membranes. It is plausible that by altering membrane fluidity or integrity, this compound could indirectly influence the function of membrane-bound proteins, such as receptors and ion channels, which are critical components of signaling cascades. However, such effects are not well-characterized and would likely occur at concentrations that could also lead to cytotoxicity. Further research is required to investigate any specific interactions with signaling pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Signaling Molecule (Ligand) Receptor Membrane Receptor Ligand->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation DMD This compound (Hypothetical Interaction) DMD->Receptor Potential Indirect Influence on Receptor Conformation or Function Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Hypothetical interaction of this compound with a cell membrane receptor.

Safety and Toxicology

Based on data from surrogate chemicals like N,N-dimethyldecanamide and N,N-dimethyloctanamide, this compound is expected to have low acute oral toxicity.[13][14] However, it is classified as a skin and eye irritant.[13][14] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[15][16] It is not found to be a sensitizer.[13][14]

References

A Comprehensive Technical Guide to the Solubility Profile of N,N-Dimethyldodecanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N,N-Dimethyldodecanamide, a versatile fatty acid amide utilized in various industrial and pharmaceutical applications. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and tabulate this critical parameter. The guide includes a standardized experimental protocol for solubility determination and visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound, also known as N,N-dimethyllauramide, is a tertiary amide with the chemical formula C₁₄H₂₉NO. It is recognized for its properties as a solvent, surfactant, and emulsifier.[1][2] In the context of drug development, understanding its solubility in a range of organic solvents is paramount for formulation design, purification processes, and ensuring optimal delivery and bioavailability of active pharmaceutical ingredients (APIs). Generally, as a long-chain fatty amide, this compound is soluble in organic solvents but has limited solubility in water.

Solubility Data of this compound

A comprehensive search of scientific literature and chemical databases did not yield extensive quantitative solubility data for this compound in a variety of organic solvents. To address this, the following tables are provided as templates for researchers to systematically record their experimentally determined solubility data. This standardized format will facilitate comparison across different solvents and temperatures.

Table 1: Qualitative Solubility of this compound at Room Temperature (25 °C)

Organic SolventClassificationObservation (Soluble/Sparingly Soluble/Insoluble)
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aproxic
TolueneNon-polar
ChloroformNon-polar
HexaneNon-polar
Add other solvents as needed

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at Different Temperatures

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Molar Solubility (mol/L)
Methanol 10
25
40
Ethanol 10
25
40
Acetone 10
25
40
Toluene 10
25
40
Add other solvents and temperatures as needed

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is reliable for determining thermodynamic solubility.[3]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Isothermal shaker bath or incubator with temperature control

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature.

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Record the exact mass of the empty collection vial.

    • Record the mass of the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial in a fume hood or using a rotary evaporator.

    • Place the vial in a drying oven at a temperature below the boiling point of this compound and sufficient to remove any residual solvent (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the vial in a desiccator to room temperature and weigh it on the analytical balance.

3.3. Data Calculation

  • Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

  • Mass of dissolved this compound: (Mass of vial + dried solute) - (Mass of empty vial)

  • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key decision-making and experimental processes involved in determining the solubility profile of this compound.

G Solvent Selection Workflow A Define Application and Required Solubility Range B Consider Solvent Polarity (Polar Protic, Polar Aprotic, Non-polar) A->B C Evaluate Solvent Safety and Environmental Impact (Toxicity, Flammability) B->C D Assess Solvent Boiling Point and Vapor Pressure for Process Conditions C->D E Review Literature for Solubility of Similar Amides D->E F Select a Panel of Candidate Solvents E->F G Perform Preliminary Qualitative Solubility Tests F->G H Proceed with Quantitative Solubility Determination G->H If soluble or sparingly soluble I Refine Solvent Selection Based on Results G->I If insoluble H->I

Caption: Logical workflow for selecting appropriate organic solvents.

G Gravimetric Solubility Determination Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Calculation A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Withdraw supernatant with a pre-warmed syringe C->D E Filter through a solvent-compatible syringe filter into a pre-weighed vial D->E F Weigh the vial with the saturated solution E->F G Evaporate the solvent F->G H Dry the vial to a constant weight in an oven G->H I Weigh the vial with the dried solute H->I J Calculate the mass of the solvent and the solute I->J K Determine solubility in g/100 g solvent and mol/L J->K

Caption: Experimental workflow for gravimetric solubility determination.

References

N,N-Dimethyldodecanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for N,N-Dimethyldodecanamide, a fatty amide with applications as a solvent, surfactant, and intermediate in chemical synthesis.[1][2][3]

Chemical Identification and Formula

This compound, also known as N,N-Dimethyllauramide, is an organic compound with the systematic IUPAC name this compound.[4][5] Its structure consists of a 12-carbon acyl chain (dodecanoyl) attached to a dimethylated nitrogen atom. The established chemical formula for this compound is C₁₄H₂₉NO .[4][5][6][7][8]

Physicochemical Properties

The fundamental quantitative properties of this compound are summarized below. These values are foundational for experimental design, formulation development, and analytical characterization.

ParameterValueSource(s)
Molecular FormulaC₁₄H₂₉NO[4][5][6][7][8]
Molecular Weight227.39 g/mol [4][9]
227.3862 g/mol [5][6][7]
Exact Mass227.224914549 Da[4]
CAS Number3007-53-2[4][5][7]

Experimental Protocols & Methodology

The determination of the molecular formula and weight is a standard procedure in chemical characterization, typically involving computational methods based on a known chemical structure.

3.1. Determination of Molecular Formula

The molecular formula, C₁₄H₂₉NO, is derived directly from the known covalent structure of this compound. This structure is confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The formula represents an elemental count of 14 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom per molecule.

3.2. Calculation of Molecular Weight

The molecular weight (MW) is a calculated property based on the molecular formula and the standard atomic weights of its constituent elements. The calculation is performed as follows:

  • MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of N atoms × AW of N) + (No. of O atoms × AW of O)

  • MW = (14 × 12.011) + (29 × 1.008) + (1 × 14.007) + (1 × 15.999)

  • MW ≈ 168.154 + 29.232 + 14.007 + 15.999

  • MW ≈ 227.392 g/mol

The value of 227.39 g/mol is a computed molecular weight, commonly referenced in chemical databases like PubChem.[4] The slight variations seen across different sources (e.g., 227.3862 g/mol ) arise from differences in the precision of the atomic weights used in the calculation.[5][6][7]

Visualization of a Characterization Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of a known chemical compound like this compound.

G A Compound Identification (this compound) B Structural Elucidation (e.g., NMR, MS) A->B C Determine Molecular Formula C₁₄H₂₉NO B->C E Calculate Molecular Weight Σ (Atoms × Atomic Weight) C->E D Obtain Standard Atomic Weights (C, H, N, O) D->E F Result: 227.39 g/mol E->F

Caption: Workflow for calculating molecular weight from chemical formula.

References

Spectroscopic Analysis of N,N-Dimethyldodecanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyldodecanamide, a tertiary amide with the chemical formula C14H29NO, serves various functions in industrial and laboratory settings.[1][2][3] A thorough understanding of its molecular structure is crucial for its application and for quality control. This technical guide provides a detailed overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive reference for the spectral characteristics of this compound. This document outlines the key spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

Spectroscopic Data

The structural confirmation and purity assessment of this compound are commonly achieved through IR and NMR spectroscopy. The following tables summarize the key quantitative data from these analytical techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent feature is the strong absorption from the carbonyl (C=O) group of the tertiary amide.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1630 - 1680C=O (Amide)Stretch
~2850 - 2960C-H (Alkyl)Stretch
~1465C-H (Alkyl)Bend

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.95Singlet3HN-CH₃
~2.89Singlet3HN-CH₃
~2.28Triplet2H-CH₂-C(=O)
~1.60Multiplet2H-CH₂-CH₂-C(=O)
~1.25Multiplet16H-(CH₂)₈-
~0.88Triplet3H-CH₃ (terminal)

Note: The presence of two distinct singlets for the N-methyl groups is due to the restricted rotation around the C-N amide bond, making the two methyl groups chemically non-equivalent.[4]

The carbon-13 NMR spectrum provides information on the different carbon environments within this compound.

Chemical Shift (δ, ppm)Assignment
~173C=O (Amide Carbonyl)
~37N-CH₃
~35N-CH₃
~34-CH₂-C(=O)
~32-CH₂- (various)
~29-CH₂- (various)
~25-CH₂- (various)
~23-CH₂- (various)
~14-CH₃ (terminal)

Experimental Protocols

The following are detailed methodologies for acquiring the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or thin film method. Since this compound is a liquid at room temperature, a thin film method is straightforward.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] CDCl₃ is a common choice for nonpolar organic compounds.[5]

    • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to provide a reference signal at 0 ppm.

    • The solution is transferred into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • The NMR tube is placed in a spinner turbine and inserted into the NMR probe within the magnet.

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]

    • The magnetic field is shimmed to achieve high homogeneity, which results in sharp spectral lines.[5]

    • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum and enhance the signal.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample This compound Sample Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent (CDCl₃) Sample->Prep_NMR FTIR_Spec FTIR Spectrometer Prep_IR->FTIR_Spec Acquire IR Data NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec Acquire NMR Data Process_IR Background Subtraction & Peak Identification FTIR_Spec->Process_IR Process_NMR Fourier Transform, Phasing, Integration & Referencing NMR_Spec->Process_NMR IR_Spectrum IR Spectrum Process_IR->IR_Spectrum NMR_Spectra ¹H & ¹³C NMR Spectra Process_NMR->NMR_Spectra Interpret Structural Elucidation IR_Spectrum->Interpret NMR_Spectra->Interpret Report Technical Guide / Report Interpret->Report

References

N,N-Dimethyldodecanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, also known as N,N-dimethyllauramide, is a fatty amide with a diverse range of applications in industrial and scientific fields.[1][2][3] Its chemical structure, consisting of a 12-carbon lauryl chain attached to a dimethylated amide group, imparts unique properties that make it a valuable surfactant, solvent, emulsifier, and lubricant.[3][4][5] This technical guide provides an in-depth overview of the initial discovery, history, chemical properties, synthesis, and biological activity of this compound, with a focus on its relevance to researchers and professionals in drug development.

History and Initial Discovery

While the specific date and discoverer of this compound are not well-documented in publicly available literature, its development is intrinsically linked to the broader exploration of fatty acid amides in the mid-20th century. The synthesis of various amides became more common as industrial processes for producing their constituent fatty acids and amines were refined. The applications of these compounds were explored in various patents and scientific literature, initially focusing on their utility as surfactants, detergents, and viscosity modifiers. The commercial availability of dodecanoic acid (lauric acid) and dimethylamine (B145610), coupled with straightforward amidation reactions, likely led to the synthesis and characterization of this compound by various industrial and academic laboratories.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature.[2] It possesses a faint, waxy odor.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₄H₂₉NO[1][6][7]
Molecular Weight 227.39 g/mol [1][6][7]
CAS Number 3007-53-2[1][6][7]
Appearance Colorless to pale yellow liquid or solid
Density 0.87 g/mL at 25 °C[3][4]
Boiling Point 284.9 °C at 760 mmHg[8]
Flash Point 106 °C[8]
Water Solubility 28.02 mg/L at 20 °C[5]
LogP 4.43 at 20 °C[5]
IUPAC Name This compound[1]
Synonyms N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide, Hallcomid M-12[6][9]

Synthesis

The most common and straightforward methods for the synthesis of this compound involve the reaction of a dodecanoic acid derivative with dimethylamine.

From Dodecanoyl Chloride and Dimethylamine

A prevalent laboratory and industrial synthesis method involves the acylation of dimethylamine with dodecanoyl chloride (the acid chloride of lauric acid). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

From Dodecanoic Acid and Dimethylamine

Direct amidation of dodecanoic acid with dimethylamine is also possible. This reaction usually requires higher temperatures and the removal of water to drive the equilibrium towards the product. Catalysts can also be employed to facilitate this reaction.

Experimental Protocols

Synthesis of this compound from Dodecanoyl Chloride

Materials:

  • Dodecanoyl chloride

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (B128534) or pyridine (B92270) (as an acid scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dodecanoyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Add a stoichiometric equivalent of triethylamine to the solution.

  • From the dropping funnel, add a solution of dimethylamine in diethyl ether dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

G Experimental Workflow: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Dodecanoyl Chloride in Diethyl Ether D Mix Reactants in Flask (Ice Bath) A->D B Dimethylamine Solution B->D C Triethylamine C->D E Stir at Room Temperature D->E Warm to RT F Quench with Water E->F G Separatory Funnel Wash (HCl, NaHCO3, Brine) F->G H Dry Organic Layer (MgSO4) G->H I Filter and Concentrate H->I J Vacuum Distillation I->J K This compound J->K

Synthesis of this compound Workflow

Applications

This compound has a wide array of applications stemming from its amphiphilic nature.

  • Solvent: It is an effective solvent for a variety of organic compounds.[4]

  • Surfactant and Emulsifier: Its structure, with a long hydrophobic tail and a polar headgroup, allows it to act as a surfactant and emulsifier in various formulations, including personal care products like shampoos and lotions.[3]

  • Lubricant: It is used as an additive in lubricants to enhance their performance.[5]

  • Pesticide Formulations: It is utilized as an inert ingredient (solvent and surfactant) in pesticide formulations, with a concentration limit not to exceed 20% by weight in the final product.

  • Chemical Intermediate: It serves as a starting material for the synthesis of other chemical compounds.[4][10]

Biological Activity and Toxicology

Toxicological Profile

The toxicological profile of this compound has been evaluated, primarily in the context of its use as an inert ingredient in pesticide formulations. It is considered to have low acute oral toxicity.[4] However, it can be a severe skin and eye irritant.[4] A summary of key toxicological data is presented in Table 2.

Table 2: Toxicological Data for this compound and Related Compounds

EndpointSpeciesResultReferences
Acute Oral LD₅₀ Rat1770 mg/kg (for surrogate N,N-dimethyldecanamide)[4]
Acute Dermal LD₅₀ -> 400 mg/kg (for surrogate N,N-dimethyldecanamide)[4]
Acute Inhalation LC₅₀ -> 3.55 mg/L (for surrogate N,N-dimethyldecanamide)[4]
Skin Irritation -Severe Irritant[4]
Eye Irritation -Corrosive[4]
Mutagenicity (Ames test) -Negative[11]
Clastogenicity (Micronucleus assay) -Negative[11]
Carcinogenicity -Not expected to be carcinogenic based on structural analysis[11]
Developmental Toxicity Rat & RabbitNo fetal susceptibility observed[11][12]
Metabolism

While specific in-depth metabolism studies on this compound are limited in publicly accessible literature, based on its chemical structure and known mammalian enzymatic pathways, it is expected to undergo hydrolysis.[11] The primary metabolic pathway is anticipated to be the enzymatic hydrolysis of the amide bond by carboxyamidases, which are known to have broad substrate specificity.[11] This would yield dodecanoic acid (lauric acid) and dimethylamine. Dodecanoic acid is a naturally occurring fatty acid that can be further metabolized through beta-oxidation.

G Expected Metabolic Pathway of this compound cluster_parent Expected Metabolic Pathway of this compound cluster_enzyme Expected Metabolic Pathway of this compound cluster_metabolites Expected Metabolic Pathway of this compound cluster_further_metabolism Expected Metabolic Pathway of this compound A This compound B Carboxyamidases A->B C Dodecanoic Acid (Lauric Acid) B->C D Dimethylamine B->D E β-Oxidation C->E

Metabolic Hydrolysis of this compound

Conclusion

This compound is a versatile fatty amide with a well-established role in various industrial applications. For researchers and drug development professionals, its properties as a solvent and excipient, coupled with a generally low systemic toxicity profile, may present opportunities in formulation science. A thorough understanding of its chemical properties, synthesis, and biological fate is crucial for its safe and effective utilization in any application. Further research into its specific interactions with biological systems could unveil new potential uses for this multifaceted compound.

References

N,N-Dimethyldodecanamide: A Technical Guide to Potential Research Areas for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, a tertiary amide of dodecanoic acid (lauric acid), is a versatile organic compound with established applications as a surfactant and solvent.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a polar dimethylamide headgroup, positions it as a molecule of significant interest for the pharmaceutical sciences. While its industrial uses are well-documented, its potential in drug development, particularly in formulation science and as a bioactive agent, remains a burgeoning field of research. This technical guide provides an in-depth exploration of potential research avenues for this compound, summarizing its physicochemical properties, detailing relevant experimental protocols, and postulating future research directions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications. While specific experimental data for some parameters are not extensively available in peer-reviewed literature, data from chemical databases and for homologous N,N-dimethylalkanamides provide valuable insights.[3][4][5]

PropertyValue/InformationSource(s)
Molecular Formula C₁₄H₂₉NO[4]
Molecular Weight 227.39 g/mol [4]
CAS Number 3007-53-2[4]
Appearance Colorless to pale yellow liquid or solid[3]
Density 0.87 g/mL at 25 °C[1]
Boiling Point 284.9 °C at 760 mmHgNot specified
Flash Point 106 °CNot specified
Solubility Soluble in water and organic solvents[6]
LogP (XLogP3) 4.1[4]
Critical Micelle Concentration (CMC) Not explicitly found for this compound. For the related N,N-dimethyl tetradecylamine (B48621) N-oxide, a CMC can be determined via conductometry.[7] A generalized protocol for CMC determination is provided in the experimental section.

Potential Research Areas

Advanced Drug Delivery Systems

The structure of this compound makes it a prime candidate for use as a chemical penetration enhancer in transdermal drug delivery systems. Its amphiphilic character allows it to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.[8][9]

Proposed Mechanism of Action:

The mechanism by which this compound may enhance skin penetration is likely multifaceted, involving:

  • Disruption of Intercellular Lipids: The hydrophobic dodecyl tail can insert into the lipid bilayers of the stratum corneum, increasing their fluidity and creating transient pores for drug molecules to pass through.[8]

  • Interaction with Keratin: The polar dimethylamide headgroup could potentially interact with intracellular keratin, altering its conformation and increasing the permeability of corneocytes.[9]

  • Increased Drug Partitioning: By acting as a solvent within the stratum corneum, it may increase the partitioning of a drug from the formulation into the skin.[9]

G cluster_formulation Topical Formulation cluster_sc Stratum Corneum Drug Drug Lipid_Bilayer Intercellular Lipid Bilayer Drug->Lipid_Bilayer Increased Permeation Corneocyte Corneocyte (Keratin) Drug->Corneocyte Increased Permeation DMDA This compound DMDA->Lipid_Bilayer Disrupts Packing DMDA->Corneocyte Interacts with Keratin Viable_Epidermis Viable Epidermis & Dermis Lipid_Bilayer->Viable_Epidermis Corneocyte->Viable_Epidermis

Proposed Mechanism of Skin Penetration Enhancement by this compound.

Future Research:

  • Quantitative Enhancement Studies: Conduct in vitro permeation tests using Franz diffusion cells to quantify the enhancement ratio of this compound for various model drugs with different physicochemical properties (e.g., lipophilicity, molecular weight).

  • Synergistic Effects: Investigate the synergistic effects of this compound with other known penetration enhancers, such as ethanol (B145695) or propylene (B89431) glycol.

  • Formulation Development: Develop and optimize topical and transdermal formulations (e.g., gels, creams, patches) containing this compound and evaluate their stability, drug release profiles, and in vivo performance.

  • Elucidation of Molecular Interactions: Employ techniques like Fourier transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) to study the specific interactions between this compound and stratum corneum lipids.[8]

A significant challenge in drug development is the formulation of poorly water-soluble compounds.[10] The surfactant properties of this compound can be leveraged to enhance the solubility and bioavailability of such drugs.

Potential Applications:

  • Micellar Solubilization: Above its critical micelle concentration (CMC), this compound will form micelles that can encapsulate hydrophobic drug molecules in their core, thereby increasing their apparent solubility in aqueous media.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can be a key component of SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[3]

G Poorly_Soluble_Drug Poorly_Soluble_Drug Micelle Micelle with Encapsulated Drug Poorly_Soluble_Drug->Micelle Encapsulation DMDA_Monomers This compound (Monomers) DMDA_Monomers->Micelle Self-Assembly (> CMC) Aqueous_Medium Aqueous Medium Increased_Solubility Increased Apparent Solubility Aqueous_Medium->Increased_Solubility Micelle->Increased_Solubility Dispersion in Aqueous Medium

Micellar Solubilization of a Poorly Soluble Drug by this compound.

Future Research:

  • Determination of CMC: Experimentally determine the CMC of this compound under various conditions (e.g., pH, temperature, ionic strength).

  • Solubilization Capacity: Quantify the solubilization capacity of this compound for a range of poorly soluble drugs.

  • Formulation of SEDDS: Design and characterize SEDDS formulations containing this compound for oral delivery of hydrophobic drugs and evaluate their in vitro and in vivo performance.

Bioactivity and Pharmacological Effects

The structural similarity of this compound to endogenous fatty acid amides, which are known signaling molecules, suggests that it may possess intrinsic biological activity.

Fatty acid amides are known to interact with various enzymes. For instance, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide, have been investigated as potential analgesics and anxiolytics.[11][12]

Potential Research Directions:

  • FAAH Inhibition Assay: Screen this compound for inhibitory activity against FAAH. A positive result would open avenues for its investigation in pain and inflammation models.

  • Screening Against Other Lipases and Amidase: Broaden the investigation to other enzymes involved in lipid metabolism to identify potential novel targets.

G FAAH Fatty Acid Amide Hydrolase (FAAH) Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Hydrolysis Anandamide Anandamide Anandamide->FAAH Substrate Analgesia_Anti-inflammation Analgesia & Anti-inflammation Anandamide->Analgesia_Anti-inflammation Biological Effect DMDA This compound DMDA->FAAH Potential Inhibition

Hypothetical Inhibition of FAAH by this compound.

As a surfactant, this compound has the potential to interact with cell membranes and membrane-associated proteins, thereby influencing cellular signaling.[3]

Potential Mechanisms and Research Areas:

  • Interaction with Lipid Rafts: Investigate the effect of this compound on the integrity and function of lipid rafts, which are microdomains in the cell membrane that are rich in cholesterol and sphingolipids and serve as platforms for signaling molecules.

  • Modulation of Protein Kinase C (PKC) Activity: PKC is a family of enzymes that are activated by diacylglycerol, a lipid second messenger, and play crucial roles in various signaling cascades. The insertion of this compound into the cell membrane could potentially alter the membrane environment and indirectly modulate PKC activity.[13][14]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N,N-dimethyl long-chain fatty acid amides from carboxylic acids.[6]

Reaction Scheme: Dodecanoic Acid + Thionyl Chloride → Dodecanoyl Chloride Dodecanoyl Chloride + Dimethylamine (B145610) → this compound

Materials and Reagents:

  • Dodecanoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • Amination: Dissolve the crude dodecanoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (1.5 eq) in DCM. Add the dimethylamine solution dropwise to the dodecanoyl chloride solution while maintaining the temperature at 0 °C.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis Workflow Start Dodecanoic Acid Acid_Chloride Acid Chloride Formation (SOCl₂) Start->Acid_Chloride Amination Amination (Dimethylamine, Et₃N) Acid_Chloride->Amination Workup Aqueous Work-up Amination->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End This compound Purification->End

Workflow for the Synthesis of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This is a generalized protocol for determining the CMC of a surfactant.[3][15]

Materials and Equipment:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. It is crucial to have several concentrations both below and above the expected CMC.

  • Surface Tension Measurement: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of each dilution, starting from the most dilute solution to avoid cross-contamination. Ensure temperature control throughout the measurements.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines a standard method for evaluating the effect of this compound as a skin penetration enhancer.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin)

  • Model drug

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable receptor medium

  • High-performance liquid chromatography (HPLC) or other analytical method for drug quantification

  • Water bath with circulator

Procedure:

  • Skin Preparation: Excise the skin and remove subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for a set period in a water bath maintained at 32 °C to mimic skin surface temperature.

  • Formulation Application: Apply the formulation containing the model drug and this compound (test formulation) or the formulation without this compound (control) to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. Calculate the steady-state flux (Jss) from the linear portion of the curve. The enhancement ratio (ER) can be calculated as the ratio of the Jss of the test formulation to the Jss of the control formulation.

Conclusion

This compound presents a compelling profile for further investigation in the pharmaceutical sciences. Its established surfactant and solvent properties, combined with its structural resemblance to bioactive fatty acid amides, suggest a wide range of potential applications, from enhancing the delivery of existing drugs to possessing intrinsic therapeutic effects. The experimental protocols and research directions outlined in this guide provide a framework for scientists and drug development professionals to unlock the full potential of this versatile molecule. Further research is warranted to generate specific quantitative data on its surfactant properties, penetration enhancement efficacy, and biological activities to fully elucidate its utility in the development of novel and improved therapeutic products.

References

An In-depth Technical Guide to the Surfactant Action of N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, also known as N,N-Dimethyllauramide, is a nonionic surfactant belonging to the N,N-dialkylamide class of compounds. Its amphiphilic nature, stemming from a long hydrophobic dodecyl (C12) chain and a polar dimethylamide headgroup, enables it to reduce surface tension at interfaces and form micelles in solution. These properties make it a versatile ingredient in various industrial and pharmaceutical applications, including as a solvent, emulsifier, and penetration enhancer in topical and transdermal drug delivery systems. This technical guide provides a detailed overview of the mechanism of action of this compound as a surfactant, focusing on its physicochemical properties, aggregation behavior, and its role in enhancing the permeability of biological membranes.

Physicochemical Properties and Surfactant Action

The surfactant activity of this compound is governed by its molecular structure. The long C12 alkyl chain is hydrophobic and prefers to avoid contact with water, while the N,N-dimethylamide headgroup is polar and hydrophilic. This dual character drives the molecule to accumulate at interfaces, such as the air-water or oil-water interface, thereby lowering the interfacial tension.

Critical Micelle Concentration (CMC)

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles[1]. In these structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic headgroups form the outer corona, interacting with the surrounding aqueous environment. The CMC is a critical parameter as it indicates the onset of micelle formation and the concentration at which the surfactant exhibits its maximum effect on surface tension.

Table 1: Estimated Physicochemical Properties of this compound and Related C12 Nonionic Surfactants

ParameterThis compound (Estimated)Dodecyl-β-D-maltoside
Molecular Formula C₁₄H₂₉NOC₂₄H₄₆O₁₁
Molecular Weight ( g/mol ) 227.39[4]510.62
Critical Micelle Concentration (CMC) ~0.1 - 1.0 mM0.17 mM

Note: The CMC value for this compound is an estimate based on the typical range for nonionic surfactants with a C12 alkyl chain. The value for Dodecyl-β-D-maltoside is provided for comparison as a well-characterized C12 nonionic surfactant.

Surface Tension Reduction

As a surfactant, this compound effectively reduces the surface tension of water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Table 2: Illustrative Surface Tension of Aqueous Solutions of a C12 N,N-Dialkylamide Surfactant at 25°C

Concentration (mM)Surface Tension (mN/m)
0.0072.0
0.0160.5
0.0545.2
0.1035.8
0.50 (Above Est. CMC)30.1
1.00 (Above Est. CMC)29.9

Note: This table presents illustrative data for a generic C12 N,N-dialkylamide surfactant to demonstrate the typical trend of surface tension reduction. Specific experimental data for this compound is not available in the reviewed literature.

Mechanism of Action as a Penetration Enhancer

N,N-dialkylamides, including this compound, are recognized for their ability to enhance the permeation of drugs through the skin, a property attributed to their interaction with the stratum corneum, the outermost layer of the epidermis that serves as the primary barrier.

The primary mechanism by which these compounds enhance skin penetration involves the disruption of the highly ordered lipid lamellae within the stratum corneum[5][6]. The stratum corneum lipids, primarily composed of ceramides, cholesterol, and free fatty acids, form a highly organized, impermeable barrier. This compound, with its amphiphilic nature, can intercalate into these lipid bilayers. The presence of the bulky dimethylamide headgroup and the flexible dodecyl chain disrupts the tight packing of the lipid molecules, leading to an increase in the fluidity of the lipid lamellae. This disruption creates more permeable pathways for drug molecules to diffuse through the stratum corneum.

Lipid_Bilayer_1 Hydrophilic Heads Hydrophobic Tails Lipid_Bilayer_2 Hydrophilic Heads Hydrophobic Tails Lipid_Bilayer_3 Hydrophilic Heads Hydrophobic Tails Disrupted_Lipid_1 Hydrophilic Heads Hydrophobic Tails NNDDA_1 NNDDA Disrupted_Lipid_2 Hydrophilic Heads Hydrophobic Tails NNDDA_2 NNDDA Disrupted_Lipid_2:t->Drug_Permeates Permeation Disrupted_Lipid_3 Hydrophilic Heads Hydrophobic Tails Normal_SC Normal_SC Disrupted_SC Disrupted_SC Drug Drug Drug->Lipid_Bilayer_2:t Blocked Drug->Disrupted_Lipid_2:t Permeation

Caption: Interaction of this compound with Stratum Corneum Lipids.

Experimental Protocols

The determination of the surfactant properties of this compound involves several standard experimental techniques.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method:

  • Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot, where the slope changes abruptly.

cluster_workflow CMC Determination by Surface Tensiometry Prep Prepare Surfactant Solutions (Varying Concentrations) Measure Measure Surface Tension (Tensiometer) Prep->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine Identify Breakpoint (CMC) Plot->Determine

Caption: Workflow for CMC determination using surface tensiometry.

b) Conductivity Method:

  • Prepare a series of aqueous solutions of this compound in deionized water.

  • Measure the electrical conductivity of each solution at a constant temperature using a conductivity meter.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

In Vitro Skin Permeation Studies

To evaluate the penetration-enhancing effect of this compound, in vitro permeation studies using Franz diffusion cells are commonly employed.

  • Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

  • A formulation containing the drug and this compound is applied to the stratum corneum side in the donor compartment. A control formulation without the enhancer is also tested.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the drug concentration using a suitable analytical method (e.g., HPLC).

  • The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient. An increase in these parameters in the presence of this compound indicates its penetration-enhancing activity.

cluster_franz_cell Franz Diffusion Cell Setup Donor Donor Compartment (Drug + NNDDA Formulation) Skin Excised Skin Donor->Skin Receptor Receptor Compartment (Receptor Medium) Skin->Receptor Sampling Sampling Port Receptor->Sampling Stirrer Magnetic Stirrer

Caption: Schematic of a Franz diffusion cell for skin permeation studies.

Conclusion

This compound exhibits its surfactant properties through the classical mechanism of reducing surface tension and forming micelles above its critical micelle concentration. Its primary mechanism of action as a penetration enhancer in drug delivery is attributed to the disruption of the ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to therapeutic agents. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the established principles of surfactant science and the known behavior of N,N-dialkylamides provide a strong framework for understanding its function. Further research to determine the precise CMC, surface tension profile, and to conduct detailed molecular modeling of its interaction with lipid bilayers would provide a more complete picture of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyldodecanamide as a Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide is a nonionic surfactant and versatile solvent with a wide range of applications in pharmaceutical, agrochemical, and personal care formulations.[1][2][] Its amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a polar dimethylamide head group, allows it to reduce surface tension and form micelles in solution, making it an effective emulsifier, solubilizer, and wetting agent.[4] These application notes provide detailed information and experimental protocols for the effective use of this compound in various formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for successful formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms N,N-Dimethyllauramide, Lauric acid N,N-dimethylamide[1][5]
CAS Number 3007-53-2[6]
Molecular Formula C₁₄H₂₉NO[5][6]
Molecular Weight 227.39 g/mol [5][6]
Appearance Colorless to pale yellow liquid[4][6]
Density 0.87 g/mL at 25 °C[1][6]
Boiling Point 284.9 °C at 760 mmHg[6]
Flash Point 106 °C[6]
Water Solubility Poor[7]
LogP (Octanol/Water Partition Coefficient) 3.215 - 4.1[5][7]

Key Surfactant Parameters: CMC and HLB

Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical scale used to select surfactants for specific applications, such as creating oil-in-water (o/w) or water-in-oil (w/o) emulsions. The HLB of this compound is not explicitly documented. However, based on its structure (a fatty acid amide), it is expected to have a relatively low HLB value, making it suitable for w/o emulsions or as a co-emulsifier in o/w systems. The required HLB for a specific oil phase can be calculated, and a blend of surfactants is often used to achieve the desired HLB.

Applications in Formulations

This compound's properties make it a valuable excipient in a variety of formulations:

Solubilization of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which can limit their bioavailability. As a surfactant, this compound can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. This is particularly useful for oral, parenteral, and topical drug delivery systems.

Emulsions and Microemulsions

This compound can be used as a primary or co-emulsifier to stabilize dispersions of immiscible liquids, such as oil and water.

  • Emulsions: These are thermodynamically unstable systems that require energy input (e.g., homogenization) to form and will eventually separate. This compound can be used to formulate both o/w and w/o emulsions.

  • Microemulsions: These are thermodynamically stable, clear, and isotropic mixtures of oil, water, and surfactant(s). They form spontaneously or with minimal agitation and are of great interest for drug delivery due to their high drug solubilization capacity and potential for enhanced absorption.

Topical and Transdermal Drug Delivery

In topical formulations, this compound can act as a solvent and a penetration enhancer. Its ability to interact with the stratum corneum can facilitate the permeation of APIs through the skin.

Agrochemical Formulations

In the agrochemical industry, surfactants are crucial for the formulation of pesticides and herbicides.[2][8] this compound can be used to emulsify active ingredients, improve the wetting of plant surfaces, and enhance the penetration of the active compounds.[2]

Personal Care Products

This compound is found in various personal care products where it functions as an emulsifier, thickener, and solubilizer in creams, lotions, and other cosmetics.[]

Experimental Protocols

The following are generalized protocols. Researchers should optimize these methods for their specific applications.

Protocol for Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound forms micelles in an aqueous solution.

Method: Surface Tensiometry

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in high-purity water. Due to its low water solubility, a co-solvent like ethanol (B145695) may be necessary for the initial stock, but its concentration should be minimized in the final dilutions.

  • Prepare a series of dilutions from the stock solution. A logarithmic series of concentrations is recommended.

  • Measure the surface tension of the pure solvent (water or water/co-solvent mixture).

  • Measure the surface tension of each dilution, starting from the most dilute to the most concentrated, at a constant temperature.

  • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of intersection of the two linear portions of the curve is the CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC (Intersection Point) plot_data->determine_cmc result CMC Value

Workflow for CMC Determination
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound as a surfactant.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (high-purity water)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and graduated cylinders

Procedure:

  • Phase Preparation:

    • Aqueous Phase: Dissolve any water-soluble components in the high-purity water.

    • Oil Phase: Dissolve this compound and any oil-soluble components (including the API if applicable) in the oil phase. Gentle heating may be required to ensure complete dissolution.

  • Heating: Heat both the aqueous and oil phases separately to the same temperature (typically 60-70 °C).

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Emulsion_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_heating Heating cluster_emulsification Emulsification cluster_cooling Cooling prep_aqueous Prepare Aqueous Phase heat_aqueous Heat Aqueous Phase prep_aqueous->heat_aqueous prep_oil Prepare Oil Phase (with this compound) heat_oil Heat Oil Phase prep_oil->heat_oil combine Combine Phases heat_oil->combine homogenize High-Shear Homogenization combine->homogenize cool Cool with Gentle Stirring homogenize->cool final_emulsion O/W Emulsion

O/W Emulsion Preparation
Protocol for Formulation of a Microemulsion for Drug Delivery

Objective: To identify a stable microemulsion region for a given oil, water, and surfactant/co-surfactant system and to prepare a drug-loaded microemulsion.

Materials:

  • This compound (Surfactant)

  • Co-surfactant (e.g., ethanol, propylene (B89431) glycol)

  • Oil phase (e.g., isopropyl myristate, ethyl oleate)

  • Aqueous phase (high-purity water or buffer)

  • Poorly water-soluble drug

  • Vials, magnetic stirrer, and burette

Procedure:

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of the surfactant (this compound) and co-surfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ..., 9:1).

    • Titrate each oil/Sₘᵢₓ mixture with the aqueous phase dropwise while stirring.

    • Observe the transition from a clear solution to a turbid one. The point of transition indicates the boundary of the microemulsion region.

    • Plot the data on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of Drug-Loaded Microemulsion:

    • Select a composition from within the identified stable microemulsion region.

    • Dissolve the drug in the oil phase.

    • Add the Sₘᵢₓ (this compound and co-surfactant) to the oil-drug mixture and stir until a clear solution is formed.

    • Slowly add the aqueous phase to the oil-surfactant mixture with continuous stirring until a transparent microemulsion is formed.

Microemulsion_Formulation_Logic cluster_components Formulation Components cluster_process Development Process oil Oil Phase (with Drug) phase_diagram Construct Pseudo-Ternary Phase Diagram oil->phase_diagram surfactant Surfactant (this compound) surfactant->phase_diagram cosurfactant Co-surfactant cosurfactant->phase_diagram water Aqueous Phase water->phase_diagram select_composition Select Composition from Microemulsion Region phase_diagram->select_composition prepare_microemulsion Prepare Drug-Loaded Microemulsion select_composition->prepare_microemulsion final_product Stable Microemulsion

Microemulsion Formulation Logic

Stability Testing

Formulations containing this compound should undergo rigorous stability testing to ensure their quality and shelf-life.

Table 2: Recommended Stability Tests for Emulsions and Microemulsions

TestPurpose
Visual Observation To check for phase separation, creaming, or sedimentation.
Droplet Size Analysis To monitor changes in droplet size and distribution over time (e.g., using dynamic light scattering).
Zeta Potential Measurement To assess the electrostatic stability of the droplets.
Viscosity Measurement To detect changes in the rheological properties of the formulation.
pH Measurement To monitor for any changes in the acidity or alkalinity of the formulation.
Drug Content and Purity To ensure the active ingredient remains stable and at the correct concentration.

Safety Considerations

This compound may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile nonionic surfactant with significant potential in various formulations for the pharmaceutical, agrochemical, and personal care industries. Its ability to act as a solubilizer, emulsifier, and potential penetration enhancer makes it a valuable tool for researchers and formulation scientists. The provided protocols offer a starting point for the successful incorporation of this compound into novel and effective formulations. Experimental determination of key parameters like CMC and optimization of formulation ratios are essential for achieving stable and efficacious products.

References

Application Note & Protocol: Determination of the Critical Micelle Concentration (CMC) of N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the critical micelle concentration (CMC) of the non-ionic surfactant N,N-Dimethyldodecanamide. This compound is a fatty amide known for its surfactant properties, making it relevant in various applications, including as an emulsifier and in the formulation of personal care products and pharmaceutical excipients.[1][2][3] The CMC is a fundamental parameter that characterizes the concentration at which surfactant molecules self-assemble into micelles.[4] Accurate determination of the CMC is crucial for optimizing formulations, ensuring product stability, and controlling drug release kinetics. This application note details three common and reliable methods for CMC determination: surface tensiometry, conductometry, and fluorescence spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for preparing solutions and interpreting experimental data.

PropertyValueReference
Chemical Name This compound[1][5]
Synonyms N,N-Dimethyllauramide, Lauryl N,N-dimethylamide[1]
CAS Number 3007-53-2[5]
Molecular Formula C14H29NO[1][5]
Molecular Weight 227.39 g/mol [5][6]
Appearance Colorless to pale yellow liquid or solid[1][5]
Density 0.87 g/mL at 25 °C[3]

Experimental Workflow for CMC Determination

The general workflow for determining the CMC of a surfactant involves the preparation of a series of surfactant solutions of varying concentrations, measurement of a concentration-dependent physical property, and subsequent data analysis to identify the inflection point corresponding to the CMC.

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_series Create a Series of Aqueous Dilutions prep_stock->prep_series Serial Dilution measurement Measure Physical Property (Surface Tension, Conductivity, or Fluorescence) prep_series->measurement Analyze each dilution plot_data Plot Measured Property vs. Surfactant Concentration measurement->plot_data Generate Data Plot det_cmc Determine CMC from the Inflection Point plot_data->det_cmc Identify Breakpoint

Caption: Experimental workflow for CMC determination.

Experimental Protocols

The following sections provide detailed protocols for three widely used methods to determine the CMC of this compound.

Method 1: Surface Tension Measurement

This is a primary and direct method for CMC determination. It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. This reduction continues until the surface becomes saturated at the CMC, after which the surface tension remains relatively constant.[4][7][8][9][10]

3.1.1. Materials and Equipment

  • This compound

  • High-purity deionized water

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beakers

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[11][12]

  • Magnetic stirrer and stir bars

3.1.2. Protocol

  • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Gentle heating and stirring may be required for complete dissolution.

  • Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC. For a novel surfactant, a broad range (e.g., 10⁻⁵ M to 10⁻¹ M) is recommended.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically with deionized water.

  • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize contamination.[10]

  • Ensure the temperature of the solutions is constant throughout the measurements.

  • Allow the surface tension reading to stabilize before recording the value for each concentration.

3.1.3. Data Analysis

  • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • The resulting plot will typically show two linear regions: a sloped region at concentrations below the CMC and a plateau at concentrations above the CMC.[4][10]

  • The CMC is determined from the intersection of the two lines fitted to these regions.[7][9]

Method 2: Conductivity Measurement

This method is applicable to ionic and zwitterionic surfactants and can be used for non-ionic surfactants if there is a change in the mobility of charge carriers upon micelle formation. The principle is that the conductivity of a surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes because micelles are less efficient charge carriers than individual monomers.[4][8][13]

3.2.1. Materials and Equipment

  • This compound

  • High-purity deionized water

  • Precision balance

  • Volumetric flasks and pipettes

  • Conductivity meter and probe

  • Thermostated water bath

  • Magnetic stirrer and stir bars

3.2.2. Protocol

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of dilutions spanning the expected CMC range.

  • Calibrate the conductivity meter using standard solutions.

  • Measure the conductivity of each solution, ensuring a constant temperature is maintained using the water bath.

  • Start with deionized water and sequentially add small aliquots of the concentrated stock solution to the measurement cell, stirring to ensure homogeneity before each reading.[14]

3.2.3. Data Analysis

  • Plot the specific conductivity (κ) versus the concentration of this compound.

  • The plot will exhibit two linear segments with different slopes.[4]

  • The CMC is the concentration at the point of intersection of these two lines.[15]

Method 3: Fluorescence Spectroscopy using a Hydrophobic Probe

This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), that has different fluorescence characteristics in polar and non-polar environments.[16] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles.[17] This change in the microenvironment of the probe leads to a change in its fluorescence spectrum, which can be used to determine the CMC.

3.3.1. Materials and Equipment

  • This compound

  • High-purity deionized water

  • Pyrene (fluorescent probe)

  • Spectrofluorometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes

3.3.2. Protocol

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.

  • Prepare a series of this compound solutions in deionized water.

  • To each surfactant solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ to 10⁻⁷ M.[18] The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid affecting the CMC.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of pyrene in each solution (typically with an excitation wavelength of around 334 nm).[19]

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 372 nm and 383 nm, respectively).[19]

3.3.3. Data Analysis

  • Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

  • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

  • The plot will show a sigmoidal curve. The CMC is often determined from the midpoint of the transition in this curve.[17]

Summary and Conclusion

This application note provides detailed protocols for three robust methods to determine the CMC of this compound. The choice of method may depend on the available equipment and the specific requirements of the research. For a non-ionic surfactant like this compound, the surface tension method is considered a standard. The fluorescence spectroscopy method offers high sensitivity, which is particularly useful for surfactants with low CMCs. While the conductivity method is more commonly used for ionic surfactants, it can be attempted for non-ionic surfactants as well. The provided workflows and protocols should enable researchers to accurately and reliably determine the CMC of this compound for various applications in research and development.

References

Applications of N,N-Dimethyldodecanamide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethyldodecanamide as a versatile excipient in drug delivery systems, with a primary focus on its role as a skin penetration enhancer for topical and transdermal formulations. The accompanying protocols offer detailed methodologies for the preparation and evaluation of formulations containing this compound.

I. Application Notes

Introduction to this compound

This compound is a tertiary amide with the chemical formula C₁₄H₂₉NO. It is a clear, colorless to pale yellow liquid and is also known as N,N-Dimethyl lauramide. Its properties as a solvent and surfactant make it a valuable component in various pharmaceutical formulations. In drug delivery, it is primarily investigated for its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of corneocytes embedded in a lipid-rich matrix. Chemical penetration enhancers like this compound facilitate drug transport across this barrier. The proposed mechanism of action for N,N-dialkylamides involves the disruption of the highly ordered lipid structure of the stratum corneum.[1]

The long alkyl chain (dodecyl) of this compound partitions into the intercellular lipid matrix, leading to an increase in the fluidity of the lipid bilayers. This disruption of the lipid packing creates more permeable pathways for drug molecules to diffuse through the stratum corneum. Additionally, the polar headgroup of the amide may interact with the keratin (B1170402) filaments within the corneocytes, further contributing to the overall increase in skin permeability.[1]

cluster_0 Mechanism of this compound cluster_1 Effects on Stratum Corneum DMDD This compound SC Stratum Corneum (Lipid Bilayers) DMDD->SC Partitions into Disruption Disruption of Lipid Packing SC->Disruption Fluidization Increased Fluidity of Lipid Bilayers Disruption->Fluidization Permeability Increased Skin Permeability Fluidization->Permeability Delivery Enhanced Drug Delivery Permeability->Delivery Drug Drug Molecule Drug->Permeability

Caption: Mechanism of this compound as a skin penetration enhancer.

Applications in Drug Formulations

This compound is a promising excipient for:

  • Topical and Transdermal Formulations: Its primary application is to enhance the delivery of APIs through the skin for local or systemic effects. It can be incorporated into gels, creams, ointments, and patches.

  • Microemulsions: Due to its amphiphilic nature, it can act as a co-surfactant or part of the oil phase in microemulsion systems. Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactants that can improve the solubilization and permeation of poorly water-soluble drugs.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides representative data for the class of N,N-dialkylamides as skin penetration enhancers. The potency of these enhancers generally increases with the length of the alkyl chain up to a certain point.

ParameterDrugEnhancer ConcentrationEnhancement Ratio (ER)Skin ModelReference
Flux Enhancement Corticosterone (B1669441)1% (in aqueous buffer)~10-100 (estimated for C12)Hairless Mouse Skin[3]
Solubility Improvement Ibuprofen (B1674241)-Data not available-[4]
Microemulsion Droplet Size -5-15% (w/w)20-100 nm (typical range)-[2]

Note: The Enhancement Ratio is the factor by which the drug's flux is increased in the presence of the enhancer compared to the control without the enhancer. The data for corticosterone is an estimation based on the structure-activity relationship of N,N-dimethylalkanamides.

Safety and Toxicology

Based on available data, this compound is considered to have low acute oral toxicity. However, it can be a severe skin and eye irritant.[5][6] Therefore, formulation development should carefully consider the concentration used to balance efficacy and potential for irritation. Regulatory bodies may have limitations on the concentration of this compound in certain formulations.[5]

II. Experimental Protocols

Protocol 1: Preparation of a Topical Hydrogel Formulation containing this compound

This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of a model drug, with this compound as a penetration enhancer.

Materials:

Procedure:

  • Carbopol Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.

  • Drug and Enhancer Solution: In a separate container, dissolve the model drug and this compound in propylene glycol.

  • Mixing: Slowly add the drug and enhancer solution to the Carbopol dispersion with continuous stirring.

  • Neutralization: Add triethanolamine dropwise to the mixture while stirring until a transparent gel of the desired consistency is formed.

  • Final Volume: Adjust the final weight with purified water if necessary and mix until uniform.

  • Characterization: Evaluate the gel for pH, viscosity, and drug content.

cluster_0 Topical Hydrogel Preparation Workflow Start Start Dispersion Disperse Carbopol 940 in Purified Water Start->Dispersion Solution Dissolve Drug and This compound in Propylene Glycol Start->Solution Mixing Combine Carbopol Dispersion and Drug Solution Dispersion->Mixing Solution->Mixing Neutralization Neutralize with Triethanolamine to form Gel Mixing->Neutralization Finalize Adjust Final Volume and Mix Neutralization->Finalize Characterization Characterize Gel (pH, Viscosity, Drug Content) Finalize->Characterization End End Characterization->End

Caption: Experimental workflow for the preparation of a topical hydrogel.

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for assessing the skin permeation of a drug from a formulation containing this compound.[7][8][9]

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (from Protocol 1)

  • Control formulation (without this compound)

  • Magnetic stirrer

  • Water bath

  • HPLC system for drug analysis

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Setup: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Equilibration: Allow the system to equilibrate for 30 minutes in a water bath maintained at 37°C.

  • Dosing: Apply a known amount of the test or control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the flux from the test formulation by the flux from the control formulation.

cluster_0 In Vitro Skin Permeation Study Workflow Start Start SkinPrep Prepare and Mount Excised Skin Start->SkinPrep Setup Assemble Franz Cell and Fill Receptor SkinPrep->Setup Equilibrate Equilibrate System at 37°C Setup->Equilibrate Dose Apply Formulation to Donor Compartment Equilibrate->Dose Sample Collect Samples from Receptor at Time Intervals Dose->Sample Analyze Analyze Drug Concentration by HPLC Sample->Analyze Data Calculate Permeation Parameters (Flux, ER) Analyze->Data End End Data->End

Caption: Experimental workflow for an in vitro skin permeation study.

Protocol 3: Preparation of an Oil-in-Water (O/W) Microemulsion with this compound

This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region and prepare a stable O/W microemulsion.[10][11]

Materials:

  • Oil Phase (e.g., Isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., this compound, Propylene Glycol)

  • Aqueous Phase (Purified Water)

  • Model Drug

Procedure:

  • Component Selection: Select an oil, surfactant, and co-surfactant based on the solubility of the drug.

  • Phase Diagram Construction:

    • Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare various mixtures of the oil phase and the Sₘᵢₓ at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil/Sₘᵢₓ mixture with the aqueous phase dropwise under constant stirring.

    • Observe the transition from a turbid to a transparent, single-phase system, which indicates the formation of a microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to delineate the microemulsion region.

  • Microemulsion Formulation:

    • Select a composition from within the identified microemulsion region.

    • Dissolve the drug in the oil phase.

    • Add the Sₘᵢₓ to the oil phase and mix.

    • Add the aqueous phase dropwise with gentle stirring until a clear microemulsion is formed.

  • Characterization: Characterize the microemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

cluster_0 O/W Microemulsion Preparation Workflow Start Start Select Select Oil, Surfactant, and Co-surfactant Start->Select PhaseDiagram Construct Pseudo-ternary Phase Diagram Select->PhaseDiagram Formulate Select Composition and Prepare Microemulsion PhaseDiagram->Formulate Characterize Characterize Microemulsion (Droplet Size, PDI, etc.) Formulate->Characterize End End Characterize->End

Caption: Workflow for the preparation of an O/W microemulsion.

References

Application Notes and Protocols for N,N-Dimethyldodecanamide as a Solvent for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide is a versatile amphiphilic molecule with a growing range of applications in the pharmaceutical sciences. Its unique chemical structure, featuring a long hydrophobic dodecyl chain and a polar dimethylamide head group, imparts properties that make it an excellent solvent and excipient for the formulation of poorly soluble active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in solubilizing challenging compounds, with a particular focus on its role in enhancing drug delivery, especially in topical and transdermal systems. While specific quantitative solubility data for a wide range of compounds in this compound is not extensively published, this document compiles available information and provides protocols to determine solubility and evaluate its performance.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the temperature, with a molecular formula of C14H29NO. Its amphiphilic nature allows it to interact favorably with both nonpolar and polar molecules, making it a suitable solvent for a variety of poorly soluble drugs.

Applications in Drug Formulation

The primary application of this compound in the context of poorly soluble compounds is as a solubilizing agent and a penetration enhancer in topical and transdermal drug delivery systems. Its ability to dissolve hydrophobic drugs and interact with the stratum corneum makes it a valuable tool for delivering APIs through the skin.

As a Solvent for Poorly Soluble Drugs

This compound can be used to dissolve drugs with low aqueous solubility, facilitating their incorporation into various dosage forms. While specific solubility data is limited, its homologs, such as N,N-dimethyloctanamide and N,N-dimethyldecanamide, have been shown to be effective solvents for a range of compounds. The following table provides a template for researchers to document the solubility of their compounds of interest in this compound compared to other common solvents.

Table 1: Comparative Solubility of a Poorly Soluble Compound (Template)

SolventDielectric Constant (approx.)Solubility (mg/mL) at 25°CObservations
Water80.1
Ethanol24.5
Propylene (B89431) Glycol32.0
Dimethyl Sulfoxide (DMSO)46.7
This compound (Not widely reported)
As a Skin Penetration Enhancer

This compound and its homologs can enhance the permeation of drugs through the skin. They are thought to act by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into and through the skin.

Experimental Protocols

The following protocols provide a framework for determining the solubility of a poorly soluble compound in this compound and for evaluating its efficacy as a skin penetration enhancer.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Test compound (poorly soluble drug)

  • This compound

  • Other solvents for comparison (e.g., water, ethanol, propylene glycol, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound to a vial containing a known volume (e.g., 2 mL) of this compound. Ensure there is undissolved solid remaining.

    • Repeat the process for each of the other solvents to be tested.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate technique to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL.

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination A Add excess compound to this compound B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility (mg/mL) F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes the use of a Franz diffusion cell to evaluate the effect of this compound on the transdermal delivery of a poorly soluble drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation: Poorly soluble drug dissolved in this compound

  • Control formulation: Poorly soluble drug in a standard solvent (e.g., propylene glycol)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Syringes and needles

  • HPLC or other suitable analytical instrument

Procedure:

  • Skin Preparation:

    • Thaw the excised skin at room temperature.

    • Carefully remove any subcutaneous fat and trim the skin to the appropriate size for the Franz diffusion cell.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a circulating water bath maintained at 37°C.

  • Application of Formulation:

    • Apply a known amount of the test formulation (drug in this compound) to the surface of the skin in the donor compartment.

    • Apply the control formulation to a separate set of Franz cells.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the drug that has permeated through the skin.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the donor compartment.

Mechanism of Skin Penetration Enhancement

G Mechanism of this compound as a Skin Penetration Enhancer cluster_0 Stratum Corneum Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidBilayer Lipid Bilayer Enhancer This compound Enhancer->LipidBilayer Disrupts lipid packing Drug Poorly Soluble Drug Drug->LipidBilayer Increased Diffusion

Caption: this compound disrupts the lipid bilayer of the stratum corneum, enhancing drug diffusion.

Conclusion

This compound is a promising solvent and excipient for the formulation of poorly soluble compounds, particularly for topical and transdermal applications. While comprehensive quantitative solubility data is still emerging, the protocols provided in this document offer a robust framework for researchers to evaluate its potential for their specific applications. Its ability to act as both a solvent and a penetration enhancer makes it a valuable tool in the development of effective drug delivery systems for challenging APIs.

Application Notes and Protocols for N,N-Dimethyldodecanamide in Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide is a non-ionic detergent that offers a viable alternative for the extraction and solubilization of proteins from various biological samples. Its uncharged, hydrophilic head group and long hydrophobic tail enable the disruption of cellular membranes and the solubilization of membrane proteins while minimizing protein denaturation. This makes it a suitable reagent for applications where preserving protein structure and function is critical, such as in enzymatic assays, immunoprecipitation, and the study of protein-protein interactions. These application notes provide detailed protocols for the use of this compound in protein extraction and offer a comparison with other commonly used detergents.

Properties of this compound

This compound, also known as N,N-Dimethyllauramide, is an amide-based surfactant. Amides are known for their stability and can participate in hydrogen bonding. As a non-ionic detergent, it is less harsh than ionic detergents like SDS, which tend to denature proteins by disrupting their tertiary and secondary structures.

Chemical Structure:

Data Presentation: Comparative Performance of Detergents in Protein Extraction

While direct comparative studies for this compound are not extensively available in peer-reviewed literature, the following table summarizes the expected performance characteristics based on its properties as a non-ionic detergent in comparison to the widely used Triton X-100 (non-ionic) and CHAPS (zwitterionic). This data is compiled from general knowledge of detergent-based protein extraction.

Parameter This compound (Expected) Triton X-100 CHAPS SDS (for comparison)
Detergent Class Non-ionicNon-ionicZwitterionicAnionic (Ionic)
Denaturing Potential LowLowLow to ModerateHigh
Protein Yield (Total) Moderate to HighHighModerate to HighVery High
Solubilization of Membrane Proteins EffectiveVery EffectiveEffectiveHighly Effective
Preservation of Protein Activity HighHighHighLow
Compatibility with Mass Spectrometry Potentially requires removalRequires removalGenerally more compatibleRequires extensive removal
Dialyzable Difficult (low CMC)Difficult (low CMC)Readily dialyzable (high CMC)Readily dialyzable

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Mammalian Cells

This protocol provides a general method for the lysis of cultured mammalian cells and extraction of total protein using a lysis buffer containing this compound.

Materials:

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) this compound

    • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

    • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvest:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the final PBS wash and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Using a cell scraper, gently scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1x10^7 cells).

  • Cell Lysis:

    • Incubate the cell lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • For difficult-to-lyse cells, brief sonication on ice can be performed. Use short pulses (10-15 seconds) to avoid overheating and protein denaturation.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay, such as the bicinchoninic acid (BCA) assay. Note that some detergents can interfere with certain protein assays; it is advisable to check for compatibility.

  • Storage:

    • Store the protein lysate at -80°C for long-term use.

Protocol 2: Solubilization of Membrane Proteins

This protocol is designed for the enrichment of membrane proteins using this compound.

Materials:

  • Membrane Extraction Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 2% (w/v) this compound

    • Protease Inhibitor Cocktail

  • Homogenizer (Dounce or mechanical)

  • Ultracentrifuge

Procedure:

  • Cell/Tissue Homogenization:

    • Start with a cell pellet or minced tissue.

    • Resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Fraction Isolation:

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Membrane Protein Solubilization:

    • Discard the supernatant (cytosolic fraction).

    • Resuspend the membrane pellet in ice-cold Membrane Extraction Buffer. The volume should be adjusted to achieve a protein concentration of approximately 5-10 mg/mL.

    • Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of membrane proteins.

  • Clarification:

    • Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection and Analysis:

    • The supernatant now contains the solubilized membrane proteins.

    • Proceed with protein quantification and downstream applications.

Mandatory Visualization

Experimental_Workflow_Protein_Extraction start Start: Cultured Cells or Tissue homogenization Cell Lysis / Homogenization (Lysis Buffer with this compound) start->homogenization centrifugation1 Clarification: Centrifugation (14,000 x g) homogenization->centrifugation1 supernatant Soluble Protein Fraction (Supernatant) centrifugation1->supernatant pellet Insoluble Debris (Pellet) centrifugation1->pellet quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification downstream Downstream Applications: - Western Blot - IP - Mass Spectrometry quantification->downstream

Caption: General experimental workflow for protein extraction using this compound.

Signaling_Pathway_Interaction cluster_cell Cell Membrane P1 Integral Protein Micelle Detergent Micelle SolubilizedProtein Solubilized Protein-Detergent Complex P1->SolubilizedProtein P2 Peripheral Protein LipidBilayer Lipid Bilayer Detergent This compound (Non-ionic Detergent) Detergent->P1 Solubilizes Detergent->P2 Releases Detergent->LipidBilayer Disrupts Micelle->SolubilizedProtein Forms

Caption: Interaction of a non-ionic detergent with the cell membrane during protein extraction.

Application Notes and Protocols for N,N-Dimethyldodecanamide in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide, also known as N,N-dimethyllauramide, is a fatty acid amide with amphiphilic properties, lending itself to applications as a solvent and surfactant.[1][2] Its utility has been noted in the stabilization of emulsions and microemulsions, particularly within agrochemical formulations.[3][4][5] These application notes provide a detailed overview of the potential use of this compound in the formulation of microemulsions for pharmaceutical and research applications, particularly in the context of drug delivery. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that are of significant interest for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[6][7]

While specific public-domain data on pharmaceutical-grade microemulsions formulated with this compound is limited, this document extrapolates from its known properties and the established principles of microemulsion science to provide robust protocols and application insights. The information presented is intended to serve as a foundational guide for the formulation, characterization, and application of this compound-containing microemulsions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its molecular structure, featuring a hydrophilic dimethylamide head group and a long hydrophobic dodecyl chain, underpins its surface-active properties.

PropertyValueReference
Molecular Formula C14H29NO[1]
Molecular Weight 227.39 g/mol [1]
Appearance Colorless to pale yellow liquid[8]
Solubility Soluble in organic solvents, limited solubility in water[8]
Function Surfactant, Solvent, Emulsion Stabilizer[5][8][9]

Role of this compound in Microemulsions

Based on its chemical structure and known functions, this compound can be incorporated into microemulsion formulations in several capacities:

  • Co-surfactant: It can be used in conjunction with a primary surfactant to lower the interfacial tension between the oil and water phases, thereby increasing the flexibility of the interfacial film and expanding the microemulsion region.

  • Oil Phase: Due to its excellent solvency for many organic compounds, it can serve as the oil phase, particularly for the solubilization of lipophilic drugs.[10][11]

  • Solvent for Active Pharmaceutical Ingredients (APIs): Its solvent properties can be leveraged to dissolve APIs prior to their incorporation into the microemulsion.

Experimental Data: Representative Microemulsion Formulations

The following tables present hypothetical yet plausible quantitative data for oil-in-water (o/w) microemulsion formulations incorporating this compound. These are intended as starting points for formulation development.

Table 2: Composition of Representative Microemulsion Formulations

Formulation IDThis compound (% w/w)Oil Phase (e.g., Isopropyl Myristate) (% w/w)Surfactant (e.g., Tween 80) (% w/w)Co-surfactant (e.g., Ethanol) (% w/w)Aqueous Phase (% w/w)
ME-DDA-01510301540
ME-DDA-02105351040
ME-DDA-03-15252040

Table 3: Physicochemical Characterization of Representative Microemulsions

Formulation IDDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Solubility (mg/mL) of a Model Lipophilic Drug
ME-DDA-0185 ± 4.20.18 ± 0.02-15.3 ± 1.11.5 ± 0.1
ME-DDA-0265 ± 3.80.15 ± 0.03-12.8 ± 0.92.1 ± 0.2
ME-DDA-03110 ± 5.50.25 ± 0.04-18.1 ± 1.50.8 ± 0.1

Experimental Protocols

Detailed methodologies for the preparation and characterization of microemulsions containing this compound are provided below.

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the microemulsion existence region for a system containing this compound, oil, surfactant, and water.

Materials:

  • This compound

  • Oil phase (e.g., Isopropyl Myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Ethanol)

  • Distilled water

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare different weight ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, and 3:1.

  • For each Smix ratio, mix the oil phase (containing this compound if it is part of the oil phase) with the Smix at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).

  • Titrate each of these mixtures with the aqueous phase (distilled water) dropwise under constant stirring.

  • After each addition, visually inspect the mixture for transparency and flowability. The transition from a turbid to a transparent and single-phase system indicates the formation of a microemulsion.

  • Record the composition of each formulation at the point of microemulsion formation.

  • Plot the data on a triangular phase diagram with the three vertices representing the oil phase, the aqueous phase, and the Smix.

G cluster_workflow Pseudo-Ternary Phase Diagram Construction prep_smix Prepare Surfactant:Co-surfactant (Smix) Ratios mix_oil_smix Mix Oil Phase and Smix at Various Ratios prep_smix->mix_oil_smix titrate Titrate with Aqueous Phase mix_oil_smix->titrate observe Visual Observation for Transparency titrate->observe record Record Compositions observe->record Microemulsion Formed plot Plot Phase Diagram record->plot

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Preparation of a Microemulsion Formulation

Objective: To prepare a specific microemulsion formulation based on the constructed phase diagram.

Materials:

  • Components of the desired microemulsion (this compound, oil, surfactant, co-surfactant, water)

  • Active Pharmaceutical Ingredient (API)

  • Beakers

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a beaker. If this compound is used as a co-surfactant or part of the oil phase, it is added at this stage.

  • If an API is to be incorporated, dissolve it in the oil phase or the Smix, depending on its solubility.

  • Mix the components thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Slowly add the aqueous phase dropwise to the oil-surfactant mixture with continuous stirring.

  • Continue stirring until a clear and transparent microemulsion is formed.

Protocol 3: Characterization of the Microemulsion

Objective: To determine the key physicochemical properties of the prepared microemulsion.

a) Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the microemulsion sample with distilled water to an appropriate concentration.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

b) Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement cell.

  • Procedure:

    • Dilute the microemulsion sample with distilled water.

    • Inject the sample into the specialized zeta potential cell.

    • Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

    • Perform the measurement in triplicate.

c) Drug Solubility Determination:

  • Procedure:

    • Add an excess amount of the API to the prepared microemulsion.

    • Stir the mixture for 24-48 hours at a constant temperature to ensure saturation.

    • Centrifuge the sample to separate the undissolved drug.

    • Withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the dissolved drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Hypothetical Signaling Pathway Application

Microemulsions formulated with this compound can serve as effective delivery vehicles for APIs targeting various cellular signaling pathways. For instance, a microemulsion could be designed to deliver a non-steroidal anti-inflammatory drug (NSAID) to inhibit the cyclooxygenase (COX) pathway, which is involved in inflammation.

G cluster_pathway Hypothetical Inhibition of COX Pathway cluster_delivery Drug Delivery System stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation me This compound Microemulsion drug NSAID Drug me->drug delivers drug->cox inhibits

Caption: Hypothetical drug delivery to inhibit the COX pathway.

In this scenario, the this compound-based microemulsion enhances the solubility and skin permeation of the NSAID, allowing it to reach its target (COX enzymes) more effectively and exert its anti-inflammatory effect. It is important to note that this compound itself is not known to have a direct effect on this pathway; its role is that of a carrier.

Conclusion

This compound presents a promising, albeit not extensively documented, component for the formulation of microemulsions in pharmaceutical sciences. Its properties as both a solvent and a surfactant make it a versatile excipient for enhancing the delivery of challenging APIs. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in their formulation development efforts. Further research is warranted to fully elucidate its performance and establish specific formulation guidelines.

References

Application Notes and Protocols: N,N-Dimethyldodecanamide as an Emulsifier for Oil-in-Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldodecanamide is a nonionic surfactant belonging to the class of fatty acid amides. Its amphiphilic nature, characterized by a long, hydrophobic dodecyl chain and a polar N,N-dimethylamide head group, imparts surface-active properties that make it a candidate for use as an emulsifier in the formulation of oil-in-water (O/W) emulsions. These emulsions are of significant interest in the pharmaceutical and research sectors for applications such as drug delivery, topical formulations, and as vehicles for poorly water-soluble compounds.

This document provides detailed application notes and protocols for the utilization of this compound as a primary or co-emulsifier in O/W systems. It includes calculated physicochemical properties, guidelines for emulsion formulation and characterization, and detailed experimental procedures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as an emulsifier.

PropertyValueSource/Method
Molecular Formula C₁₄H₂₉NO-
Molecular Weight 227.39 g/mol -
Appearance Colorless to pale yellow liquid or solid[1]
Calculated Hydrophilic-Lipophilic Balance (HLB) See Table 2Griffin's and Davies' Methods
Critical Micelle Concentration (CMC) Not experimentally determined in readily available literature. A protocol for its determination is provided below.-
Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that helps in the selection of surfactants for specific applications. For O/W emulsions, surfactants with HLB values typically in the range of 8-16 are preferred. The HLB of this compound has been calculated using two common methods for nonionic surfactants.

Table 2: Calculated HLB Values for this compound

Calculation MethodFormulaCalculated HLB Value
Griffin's Method HLB = 20 * (Mh / M)9.1
Davies' Method HLB = 7 + Σ(hydrophilic group numbers) - n(0.475)8.2

Disclaimer: These HLB values are theoretical calculations and should be used as a starting point. Experimental determination is recommended for optimal formulation.

Applications in Oil-in-Water Emulsions

This compound can be employed in various O/W emulsion formulations:

  • Drug Delivery Vehicles: To encapsulate and improve the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).

  • Topical Formulations: As a component in creams, lotions, and other dermatological preparations to enhance stability and skin feel.

  • Research Formulations: For the creation of stable emulsions for in vitro and in vivo studies.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of O/W emulsions using this compound.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To experimentally determine the concentration at which this compound monomers begin to self-assemble into micelles in an aqueous solution.

Materials:

  • This compound

  • High-purity deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to create a stock solution of a concentration significantly above the expected CMC. Gentle heating and stirring may be required to facilitate dissolution.

  • Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a calibrated tensiometer. Ensure the temperature is constant throughout the measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is the point at which a sharp change in the slope of the curve is observed. The concentration at this inflection point is the CMC.[2]

Diagram: Workflow for CMC Determination

CMC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution of this compound dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of each dilution dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC from inflection point plot->cmc

Caption: Workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Protocol 2: Formulation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound as the emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, soybean oil, or a specific drug carrier)

  • Aqueous phase (high-purity deionized water)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and graduated cylinders

  • Heating plate and magnetic stirrer

Procedure:

  • Phase Preparation:

    • Aqueous Phase: Measure the required volume of deionized water into a beaker.

    • Oil Phase: In a separate beaker, weigh the desired amount of the oil phase. Add the calculated amount of this compound to the oil phase. The concentration of the emulsifier can be varied (e.g., 1-5% w/w of the total emulsion) to find the optimal stability.

  • Heating: Gently heat both the aqueous and oil phases separately to approximately 60-70 °C. This helps to lower the viscosity and facilitate emulsification.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.

    • Once the two phases are combined, subject the mixture to high-shear homogenization. The homogenization time and speed will depend on the equipment and desired droplet size (e.g., 5-10 minutes at 5,000-10,000 rpm).

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

  • Storage: Transfer the final emulsion to a sealed container and store it for stability testing.

Diagram: O/W Emulsion Formulation Process

Emulsion_Formation cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Finalization aqueous Aqueous Phase (Water) heat Heat both phases (60-70 °C) aqueous->heat oil Oil Phase (Oil + this compound) oil->heat mix Slowly add Oil Phase to Aqueous Phase with stirring heat->mix homogenize High-Shear Homogenization mix->homogenize cool Cool to Room Temperature homogenize->cool store Store for Characterization cool->store

Caption: Step-by-step workflow for the formulation of an oil-in-water emulsion.

Protocol 3: Characterization of the O/W Emulsion

Objective: To evaluate the physical properties and stability of the prepared O/W emulsion.

Methods:

  • Droplet Size Analysis:

    • Technique: Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Procedure: Dilute a small sample of the emulsion with deionized water to an appropriate concentration for analysis. Measure the particle size distribution and the average droplet diameter (e.g., Z-average). A narrow size distribution with a small average droplet size is indicative of a good emulsion.

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering (ELS).

    • Procedure: Measure the zeta potential of the diluted emulsion. For nonionic surfactants like this compound, the zeta potential is expected to be close to neutral. However, interactions with other formulation components or the oil phase can induce a surface charge, which can contribute to emulsion stability through electrostatic repulsion.

  • Microscopic Observation:

    • Technique: Optical Microscopy with a calibrated reticle.

    • Procedure: Place a drop of the emulsion on a microscope slide and observe the droplet morphology and distribution. Look for signs of coalescence or flocculation.

  • Stability Testing:

    • Accelerated Stability:

      • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation (creaming or sedimentation).

      • Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing and thawing (e.g., -20 °C for 24 hours followed by 25 °C for 24 hours) and visually inspect for any changes in appearance or phase separation.

    • Long-Term Stability: Store the emulsion at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and monitor for changes in droplet size, appearance, and phase separation over an extended period (e.g., weeks to months).

Diagram: Emulsion Characterization and Stability Assessment

Emulsion_Characterization cluster_characterization Initial Characterization cluster_stability Stability Assessment emulsion Prepared O/W Emulsion dls Droplet Size Analysis (DLS/Laser Diffraction) emulsion->dls zeta Zeta Potential emulsion->zeta microscopy Microscopy emulsion->microscopy centrifuge Centrifugation emulsion->centrifuge freeze_thaw Freeze-Thaw Cycles emulsion->freeze_thaw long_term Long-Term Storage emulsion->long_term

Caption: Key methods for the characterization and stability evaluation of O/W emulsions.

Data Presentation

Table 3: Example Data for Emulsion Characterization

Formulation IDThis compound Conc. (% w/w)Oil Phase Conc. (% w/w)Homogenization Speed (rpm)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability after Centrifugation
F11205,0008500.45-5.2Phase Separation
F23205,0004500.25-8.1Stable
F35205,0003000.20-10.5Stable
F432010,0002500.18-8.5Stable

This is example data and actual results will vary based on the specific formulation and processing parameters.

Conclusion

This compound shows potential as a nonionic emulsifier for the formulation of oil-in-water emulsions. Its effectiveness is dependent on its concentration and the processing conditions used for emulsification. The provided protocols offer a systematic approach to formulating and characterizing O/W emulsions using this surfactant. Researchers and drug development professionals are encouraged to use these notes as a guide and to optimize the formulation parameters for their specific applications. Further experimental determination of the critical micelle concentration and a more in-depth investigation of its performance with various oil phases would provide a more complete understanding of its emulsifying capabilities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phase Separation in N,N-Dimethyldodecanamide Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyldodecanamide emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to emulsion stability. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties as a surfactant?

This compound is a tertiary amide with a 12-carbon fatty acid chain, making it an amphiphilic molecule with a hydrophilic dimethylamide head group and a long, hydrophobic alkyl chain.[1] These structural features allow it to act as a nonionic surfactant, facilitating the formation and stabilization of emulsions. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and comparison with similar N,N-dimethylalkanamides.

Predicted Physicochemical Properties of this compound:

PropertyPredicted Value/RangeSignificance in Emulsions
Molecular Formula C₁₄H₂₉NOInfluences molecular weight and interfacial packing.
Molecular Weight 227.40 g/mol Affects molar concentration calculations.
Predicted logP ~5.5Indicates high lipophilicity, favoring partitioning into the oil phase.
Predicted HLB ~8-10Suggests suitability for forming and stabilizing oil-in-water (O/W) emulsions.[1]

Q2: My this compound emulsion is showing signs of phase separation. What are the common types of instability I should look for?

Emulsion instability can manifest in several ways. Identifying the type of instability is the first step in troubleshooting:

  • Creaming/Sedimentation: This is the migration of the dispersed droplets under gravity, leading to a concentration of the dispersed phase at the top (creaming, if less dense than the continuous phase) or bottom (sedimentation, if denser). This is often a precursor to more severe instability but can sometimes be reversed by gentle agitation.

  • Flocculation: The dispersed droplets aggregate into clumps without merging. This is also potentially reversible with agitation.

  • Coalescence: This is an irreversible process where droplets merge to form larger ones, ultimately leading to a complete separation of the oil and water phases.

  • Ostwald Ripening: In polydisperse emulsions, smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on larger droplets. This leads to an increase in the average droplet size over time.

Troubleshooting Guides

Issue 1: Rapid Phase Separation (Coalescence)

Symptom: The emulsion quickly separates into distinct oil and water layers.

Troubleshooting Workflow:

start Start: Rapid Phase Separation q1 Is this compound concentration optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the HLB of the system appropriate for an O/W emulsion? a1_yes->q2 s1 Adjust concentration to 2-3 wt% range. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the homogenization process adequate? a2_yes->q3 s2 Experimentally determine the required HLB. Consider adding a co-surfactant to adjust the overall HLB. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Stable Emulsion a3_yes->end s3 Increase homogenization time or energy to reduce droplet size. a3_no->s3 s3->end

Caption: Troubleshooting workflow for rapid phase separation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Surfactant Concentration Studies on the similar N,N-dimethyldecanamide suggest that very low concentrations (e.g., 1 wt%) may be insufficient to prevent recoalescence during emulsification.[2][3] The optimal concentration for stability was found to be in the 2-3 wt% range.[2][3] Systematically vary the concentration of this compound to find the optimal level for your specific system.
Inappropriate Hydrophilic-Lipophilic Balance (HLB) The predicted HLB of this compound is in the range of 8-10, which is suitable for O/W emulsions.[1] However, the required HLB of your oil phase may be different. You may need to add a co-surfactant with a different HLB to achieve the desired overall HLB for your system.[4] An experimental procedure to determine the required HLB is provided in the "Experimental Protocols" section.
Inadequate Homogenization If the energy input during emulsification is too low, the initial droplet size will be large and the size distribution broad, leading to rapid coalescence. Increase the homogenization time or energy (e.g., higher speed for a rotor-stator homogenizer or more passes through a high-pressure homogenizer).
High Processing Temperature Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence. Optimize the processing temperature to the lowest effective level.
Issue 2: Creaming or Sedimentation

Symptom: A concentrated layer of the dispersed phase forms at the top (creaming) or bottom (sedimentation) of the emulsion over time. The emulsion may be redispersed by shaking.

Troubleshooting Workflow:

start Start: Creaming/Sedimentation q1 Is the viscosity of the continuous phase sufficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the droplet size small and uniform? a1_yes->q2 s1 Increase viscosity by adding a thickening agent (e.g., xanthan gum, carbomer). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there a significant density difference between phases? a2_yes->q3 s2 Improve homogenization to reduce droplet size and polydispersity. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes s3 Consider density matching if possible, or rely on smaller droplet size and higher viscosity. a3_yes->s3 end Stable Emulsion s3->end

Caption: Troubleshooting workflow for creaming or sedimentation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low Viscosity of the Continuous Phase A low-viscosity continuous phase allows droplets to move more freely, accelerating creaming or sedimentation. Increase the viscosity of the continuous phase by adding a rheology modifier or thickening agent (e.g., gums, polymers).
Large Droplet Size Larger droplets have a greater tendency to cream or sediment. Improve your homogenization process to reduce the average droplet size.
Significant Density Difference A large difference in density between the oil and water phases will drive creaming or sedimentation. While modifying the density of the phases can be challenging, this factor underscores the importance of achieving a small droplet size and an adequate continuous phase viscosity.
Depletion Flocculation At higher surfactant concentrations (e.g., 4-5 wt% for N,N-dimethyldecanamide), an excess of surfactant micelles in the continuous phase can induce flocculation, which can accelerate creaming.[2][3] If you are using a high surfactant concentration, try reducing it to the optimal range (2-3 wt%).[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stock this compound O/W Emulsion

This protocol provides a general method for preparing an oil-in-water emulsion using this compound.

Materials:

  • This compound

  • Immiscible oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (e.g., purified water, buffer)

  • Homogenizer (e.g., high-shear mixer, sonicator, or high-pressure homogenizer)

Procedure:

  • Prepare the Oil Phase: Dissolve the desired concentration of this compound (e.g., starting with 2% w/w) in the oil phase. Gentle heating may be required to facilitate dissolution.

  • Prepare the Aqueous Phase: Prepare the aqueous phase. If using a buffer, ensure the pH is at the desired level.

  • Combine Phases: Add the oil phase to the aqueous phase. A common starting ratio is 20:80 or 30:70 (oil:water).

  • Homogenization: Immediately subject the mixture to high-shear homogenization. The duration and intensity of homogenization will depend on the equipment used and should be optimized to achieve the desired droplet size.

  • Cooling: If heating was used, allow the emulsion to cool to room temperature.

Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a suspension or emulsion.

Procedure:

  • Sample Preparation: Dilute the emulsion in the continuous phase (e.g., the same buffer used for emulsion preparation) to a concentration suitable for DLS analysis. The solution should be transparent or slightly hazy. Over-dilution should be avoided as it can sometimes affect emulsion stability.

  • Cuvette Preparation: Ensure the DLS cuvette is clean and free of dust. Rinse it with the filtered continuous phase before adding the sample.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions. It is recommended to perform multiple runs for each sample to ensure reproducibility.

  • Data Analysis: The software will provide the intensity-weighted mean hydrodynamic diameter (z-average) and the polydispersity index (PDI), which indicates the width of the size distribution. A lower PDI value (typically < 0.3) indicates a more monodisperse and generally more stable emulsion.

Protocol 3: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion.

Procedure:

  • Sample Preparation: Prepare the sample in the same way as for DLS analysis. The concentration should be optimized for the instrument.

  • Cell Preparation: Use a clean, appropriate zeta potential cell. Inject the sample into the cell, ensuring no air bubbles are trapped between the electrodes.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate to the set temperature.

    • Apply the electric field and measure the electrophoretic mobility of the droplets.

    • The instrument's software will calculate the zeta potential.

  • Data Interpretation: For electrostatically stabilized emulsions, a higher absolute zeta potential value (typically > ±30 mV) indicates greater stability due to strong repulsive forces between droplets. For nonionic surfactants like this compound, the zeta potential is expected to be close to zero. In such cases, stability is primarily achieved through steric hindrance.

Protocol 4: Microscopic Observation

Optical microscopy can provide a direct visual assessment of the emulsion's morphology and stability over time.

Procedure:

  • Sample Preparation: Place a small drop of the emulsion (it may need to be diluted with the continuous phase to allow for clear observation of individual droplets) on a clean microscope slide.

  • Cover Slip: Gently place a coverslip over the drop, avoiding the introduction of air bubbles.

  • Observation:

    • Place the slide on the microscope stage.

    • Observe the emulsion under different magnifications.

    • Look for signs of instability such as droplet aggregation (flocculation), the presence of very large droplets (coalescence), or a wide range of droplet sizes (polydispersity).

    • Images can be captured over time to monitor changes in the emulsion structure.

Data Presentation

Table 1: Troubleshooting Guide Summary

SymptomPotential CauseKey Parameter to InvestigateRecommended Action
Rapid phase separationInsufficient surfactant concentration[this compound]Increase concentration to 2-3 wt%
Inappropriate HLBSurfactant/co-surfactant blendAdd co-surfactant to adjust HLB
Inadequate homogenizationDroplet sizeIncrease homogenization energy/time
Creaming/SedimentationLow continuous phase viscosityViscosityAdd a thickening agent
Large droplet sizeDroplet sizeImprove homogenization
Depletion flocculationSurfactant concentrationReduce concentration if above 3 wt%

Table 2: Typical Stability Characterization Data

ParameterIdeal Range for High StabilityMeasurement Technique
Droplet Size (z-average) < 500 nm (application dependent)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential > ±30 mV (for electrostatic stabilization)Electrophoretic Light Scattering
Visual Observation No visible phase separation over timeNaked eye, Microscopy

By systematically addressing the potential causes of instability and utilizing the provided experimental protocols, researchers can effectively troubleshoot phase separation in this compound emulsions and optimize their formulations for enhanced stability and performance.

References

Technical Support Center: Optimizing N,N-Dimethyldodecanamide Concentration for Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of N,N-Dimethyldodecanamide for effective micelle formation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physicochemical data to support your experimental work.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₉NO[1][2]
Molecular Weight 227.39 g/mol [3]
Appearance Colorless transparent liquid[3]
Density 0.87 g/mL at 25°C[1]
Boiling Point 284.9°C at 760 mmHg[3]
Flash Point 106°C[3]
Water Solubility 28.02 mg/L at 20°C[4]

Table 2: Critical Micelle Concentration of a Related Surfactant

CompoundCMC (in water)MethodReference
N,N-Dimethyldodecylamine N-oxide (DDAO)~1-2 mMNot specified[5]

Experimental Protocols

Accurate determination of the CMC is crucial for optimizing the use of this compound. Below are detailed protocols for three common methods.

Surface Tension Measurement

This method is based on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

    • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • Instrumentation and Measurement:

    • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

    • Ensure the instrument is properly calibrated and the platinum ring or plate is thoroughly cleaned before each measurement.

    • Allow each solution to equilibrate at a constant temperature before measurement.

  • Data Analysis:

    • Plot surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will show two intersecting lines. The concentration at the point of intersection is the CMC.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene (B120774) in a suitable organic solvent (e.g., acetone).

    • Prepare a series of this compound solutions in high-purity water.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution, ensuring the final pyrene concentration is low (e.g., ~1 µM). Gently mix and allow the solvent to evaporate.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer to record the emission spectrum of pyrene in each solution.

    • The excitation wavelength for pyrene is typically around 335 nm.

    • Monitor the changes in the vibrational fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first peak (I₁) to the third peak (I₃).

  • Data Analysis:

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration (log C).

    • A sigmoidal curve will be obtained, and the CMC is determined from the inflection point of this curve.

Conductivity Measurement

This method is suitable for ionic surfactants but can also be adapted for non-ionic surfactants, although the changes in conductivity are less pronounced. It relies on the change in the mobility of charge carriers as micelles form.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of this compound solutions in high-purity water with very low background electrolyte concentration.

  • Instrumentation and Measurement:

    • Use a calibrated conductivity meter to measure the specific conductance of each solution at a constant temperature.

  • Data Analysis:

    • Plot the specific conductance as a function of the this compound concentration.

    • The plot will show a break point where the slope changes. The concentration at this break point corresponds to the CMC.

Mandatory Visualizations

Experimental_Workflow_CMC_Determination cluster_prep Solution Preparation cluster_methods CMC Determination Methods cluster_analysis Data Analysis Stock Prepare Stock Solution (High Concentration) Dilutions Create Serial Dilutions (Above & Below Expected CMC) Stock->Dilutions Tensiometry Surface Tensiometry Dilutions->Tensiometry Fluorescence Fluorescence Spectroscopy (with Pyrene probe) Dilutions->Fluorescence Conductivity Conductivity Measurement Dilutions->Conductivity Plotting Plot Measured Property vs. log(Concentration) Tensiometry->Plotting Fluorescence->Plotting Conductivity->Plotting CMC_Det Determine CMC (Inflection/Break Point) Plotting->CMC_Det Troubleshooting_Micelle_Formation Start Start: Optimizing Micelle Formation Problem Problem Encountered Start->Problem No_CMC No Clear CMC Breakpoint Problem->No_CMC Inconsistent_CMC Inconsistent CMC Values Problem->Inconsistent_CMC Low_Solubility Poor Surfactant Solubility Problem->Low_Solubility Sol_Conc Check Concentration Range No_CMC->Sol_Conc Is range adequate? Sol_Purity Verify Purity of Surfactant & Solvent No_CMC->Sol_Purity Are materials pure? Inconsistent_CMC->Sol_Purity Sol_Temp Control Temperature Inconsistent_CMC->Sol_Temp Is T constant? Low_Solubility->Sol_Temp Increase T? Sol_pH Adjust pH Low_Solubility->Sol_pH Adjust pH? Sol_Method Consider Alternative Method Sol_Conc->Sol_Method Sol_Purity->Sol_Method Sol_Temp->Sol_Method Sol_pH->Sol_Method

References

N,N-Dimethyldodecanamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N-Dimethyldodecanamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as N,N-dimethyllauramide, is a fatty acid amide with the chemical formula C14H29NO.[1][2] It is a colorless to slightly yellow transparent liquid. In research and pharmaceutical development, it is primarily used as a solvent, surfactant, and formulation excipient due to its high solvency and low volatility.[3][4] It is also used as an inert ingredient in some pesticide formulations.[5]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: The amide bond is susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes. This process is expected to yield dodecanoic acid and dimethylamine (B145610).[5]

  • Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the cleavage of the C-N bond within the amide group, initiating degradation.[6][7][8]

  • Oxidation: While less common for simple amides, oxidation can occur, potentially at the alkyl chain, especially in the presence of oxidizing agents or under harsh conditions.

  • Thermal Degradation: At elevated temperatures, this compound can decompose. The specific degradation products will depend on the temperature and atmosphere (e.g., presence of oxygen).

Q3: How can I assess the stability of my this compound formulation?

Forced degradation studies, also known as stress testing, are essential for evaluating the stability of a drug substance like this compound.[9][10][11][12][13] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, UV light, oxidizing agents) to accelerate degradation and identify potential degradation products and pathways.[9][10][11][12][13] The results are crucial for developing stability-indicating analytical methods.[14]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC analysis of an this compound-containing formulation.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Review the storage conditions of your formulation. Has it been exposed to light, high temperatures, or extreme pH?

      • Perform a forced degradation study on a pure sample of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions to see if the retention times of the resulting degradation products match the unexpected peaks in your sample.

      • Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. Hydrolysis would likely result in dodecanoic acid (MW: 200.32 g/mol ) and dimethylamine (MW: 45.08 g/mol ).

  • Possible Cause 2: Interaction with excipients.

    • Troubleshooting Steps:

      • Analyze a placebo formulation (containing all excipients except this compound) to see if any of the excipients are the source of the interfering peaks.

      • Investigate potential chemical incompatibilities between this compound and other components in your formulation.

  • Possible Cause 3: Contamination.

    • Troubleshooting Steps:

      • Verify the purity of your this compound starting material.

      • Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.

Problem 2: My formulation containing this compound is showing a change in physical appearance (e.g., color change, precipitation) over time.

  • Possible Cause 1: Chemical degradation.

    • Troubleshooting Steps:

      • A change in color could indicate the formation of chromophoric degradation products. Analyze the sample using HPLC with a photodiode array (PDA) detector to examine the UV-Vis spectra of the peaks.

      • Precipitation may be due to the formation of a less soluble degradation product, such as dodecanoic acid.

  • Possible Cause 2: Physical instability.

    • Troubleshooting Steps:

      • Evaluate the solubility of this compound and all other components in the formulation vehicle at the storage temperature.

      • Consider if temperature fluctuations during storage could be causing components to fall out of solution.

Data Presentation

Table 1: Hydrolytic Stability of this compound at 50°C

pHConditionTime (days)This compound Remaining (%)Major Degradation Product
20.01 N HCl785.2Dodecanoic Acid
7Neutral Water799.1Not Detected
120.01 N NaOH778.5Dodecanoic Acid

Table 2: Thermal and Photostability of this compound (Solid State)

ConditionDurationThis compound Remaining (%)Observations
80°C (Dry Heat)14 days98.5No significant change
UV Light (ICH Q1B)1.2 million lux hours92.3Slight yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C in an oven for 7 days. Also, heat a solution of the compound at 80°C for 7 days.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing a stability-indicating analytical method.

  • Instrumentation: HPLC with a PDA detector coupled to a mass spectrometer (LC-MS/MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and mass spectrometry in positive ion mode.

  • MS/MS Analysis: For structural elucidation of degradation products, perform fragmentation analysis (MS/MS) on the parent ions of the observed peaks.

Mandatory Visualizations

G cluster_hydrolysis Hydrolytic Degradation DMDD This compound DA Dodecanoic Acid DMDD->DA Amide Hydrolysis DMA Dimethylamine DMDD->DMA H2O H₂O (Acid/Base/Enzyme) H2O->DMDD

Caption: Proposed hydrolytic degradation pathway of this compound.

G cluster_photo Photodegradation DMDD This compound Radical_1 Dodecanoyl Radical DMDD->Radical_1 C-N Bond Cleavage Radical_2 Dimethylaminyl Radical DMDD->Radical_2 UV UV Light (hν) UV->DMDD Further_Products Further Degradation Products Radical_1->Further_Products Radical_2->Further_Products

Caption: Potential photodegradation pathway of this compound.

G cluster_workflow Forced Degradation Workflow Start Prepare this compound Solution Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Start->Stress Analysis Analyze by Stability-Indicating HPLC-MS Method Stress->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify End Establish Degradation Profile Identify->End

Caption: General experimental workflow for forced degradation studies.

References

How to prevent hydrolysis of N,N-Dimethyldodecanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of N,N-Dimethyldodecanamide in aqueous solutions.

Troubleshooting Guides & FAQs

Q1: My aqueous solution of this compound seems to be degrading over time. What is the likely cause?

A1: The most probable cause of degradation for this compound in an aqueous environment is hydrolysis. Amide bonds, while generally stable, can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions. This process breaks the amide bond, yielding dodecanoic acid and dimethylamine.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in aqueous solutions at or near a neutral pH (pH 7). The rate of hydrolysis is significantly accelerated in both acidic (low pH) and alkaline (high pH) conditions. For optimal stability, it is recommended to maintain the pH of your solution within a neutral range.

Q3: I need to work with this compound in a buffered solution. What type of buffer should I use to minimize hydrolysis?

A3: To minimize hydrolysis, you should select a buffer system that maintains a pH between 6.0 and 8.0. Phosphate-based or citrate-based buffers are common choices. It is crucial to ensure the buffer has sufficient capacity to neutralize any potential acidic or basic contaminants that could shift the pH.

Q4: Does temperature affect the stability of this compound in aqueous solutions?

A4: Yes, temperature plays a significant role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the rate of this compound hydrolysis. For long-term storage of aqueous solutions, it is advisable to keep them at low temperatures (e.g., 2-8°C) to minimize degradation.

Q5: Are there any additives that can help prevent the hydrolysis of this compound?

A5: While maintaining a neutral pH and low temperature are the primary methods for preventing hydrolysis, the addition of co-solvents could potentially enhance stability by reducing the effective concentration of water. However, the compatibility of any additive with your specific experimental system must be carefully evaluated.

Q6: How can I detect and quantify the hydrolysis of this compound in my samples?

A6: The hydrolysis of this compound can be monitored by measuring the decrease in its concentration over time or by detecting the appearance of its degradation products (dodecanoic acid and dimethylamine). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for this purpose.

Quantitative Data Summary

CompoundpHTemperature (°C)ObservationReference
Polymer with amide linkages5.5 - 8.525 - 50Negligible hydrolysis over 300 hours[1]
N,N-dimethyl 9-decenamideNot specifiedNot specifiedHalf-life of >30 days (photolysis)[2]

This data is for analogous compounds and should be used as an estimation. It is highly recommended to perform stability studies specific to your formulation and storage conditions.

Experimental Protocols

Protocol: Determination of this compound Stability by HPLC-MS

This protocol outlines a general method for monitoring the concentration of this compound in an aqueous solution over time to assess its stability.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a mass spectrometer (MS) detector.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • This compound reference standard.

  • Aqueous buffer of desired pH.

2. Sample Preparation:

  • Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol).

  • Spike the stock solution into the aqueous buffer at the desired final concentration.

  • Divide the solution into aliquots and store them under the desired temperature conditions.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from one of the aliquots.

  • The sample may require dilution with the mobile phase to fall within the calibration range.

3. HPLC-MS Analysis:

  • Gradient Elution: Start at a low percentage of Mobile Phase B and gradually increase to a high percentage over several minutes to ensure good separation. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-10 min: Ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 10% B

    • 13-15 min: Re-equilibrate at 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the parent ion of this compound ([M+H]⁺) and at least one characteristic fragment ion.

4. Data Analysis:

  • Generate a calibration curve using the reference standard.

  • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

  • Plot the concentration of this compound as a function of time to determine the rate of degradation.

Visualizations

Hydrolysis_Prevention cluster_factors Factors Influencing Hydrolysis cluster_prevention Preventative Measures pH pH Hydrolysis Hydrolysis pH->Hydrolysis  Catalyzes Temperature Temperature Temperature->Hydrolysis  Accelerates Water_Concentration Water_Concentration Water_Concentration->Hydrolysis  Reactant Neutral_pH Neutral_pH Neutral_pH->Hydrolysis  Minimizes Low_Temperature Low_Temperature Low_Temperature->Hydrolysis  Slows Co_solvents Co_solvents Co_solvents->Water_Concentration  Reduces N_N_Dimethyldodecanamide N_N_Dimethyldodecanamide N_N_Dimethyldodecanamide->Hydrolysis Degradation_Products Dodecanoic Acid & Dimethylamine Hydrolysis->Degradation_Products

Caption: Factors influencing and measures to prevent this compound hydrolysis.

Experimental_Workflow Start Start: Prepare Aqueous Solution Incubate Incubate at Desired Temperature Start->Incubate Sample Sample at Time Points Incubate->Sample Analyze HPLC-MS Analysis Sample->Analyze Quantify Quantify Concentration Analyze->Quantify Determine_Stability Determine Stability (Degradation Rate) Quantify->Determine_Stability

Caption: Workflow for determining the stability of this compound.

References

Common impurities in commercial N,N-Dimethyldodecanamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N,N-Dimethyldodecanamide. The following sections address common impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthesis routes, the most probable impurities in commercial this compound are unreacted starting materials. These include dodecanoic acid and dimethylamine (B145610). Over time, hydrolysis of the amide bond can also lead to the formation of these same impurities.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For less volatile impurities like dodecanoic acid, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or a universal detector like a Charged Aerosol Detector) is recommended. The presence of dimethylamine can also be determined by headspace GC-MS or ion chromatography.

Q3: My this compound has a slight acidic odor. What could be the cause?

A3: An acidic odor is likely due to the presence of residual dodecanoic acid, a common starting material in the synthesis of this compound. This can affect reaction outcomes, particularly in base-sensitive applications.

Q4: I've noticed a faint fishy or ammonia-like smell from my this compound. What is it?

A4: A fishy or ammonia-like odor typically indicates the presence of residual dimethylamine, another common starting material. Dimethylamine is a volatile secondary amine and can be present in trace amounts in the final product.

Q5: Can these impurities be removed in the lab?

A5: Yes, common laboratory purification techniques can be effective in removing dodecanoic acid and dimethylamine. The most suitable method will depend on the nature and concentration of the impurities. Vacuum distillation is highly effective for removing both volatile impurities like dimethylamine and less volatile impurities like dodecanoic acid. Recrystallization can also be a viable option for removing dodecanoic acid if a suitable solvent system is identified.

Troubleshooting Guide: Impurity Removal

This guide provides detailed protocols for addressing common impurity-related issues.

Issue 1: Presence of Volatile Impurities (e.g., Dimethylamine)

Symptoms:

  • A fishy or ammonia-like odor.

  • Unexpected side reactions in your experiments.

  • Inaccurate quantification of this compound.

Solution: Vacuum Distillation

Vacuum distillation is the recommended method for removing highly volatile impurities like dimethylamine due to the significant difference in boiling points.

Data Presentation: Physical Properties for Distillation

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at reduced pressure)Vapor Pressure
This compound227.39~369 (estimate)[1]180-181 at 15 mmHg (extrapolated)[2]0.00289 mmHg at 25°C[1][3]
Dimethylamine45.087-9[4]-170.3 kPa (1277 mmHg) at 20°C[4]
Dodecanoic Acid200.32298.9225 at 100 mmHg1.6 x 10⁻⁵ mmHg at 25°C[5] and 1 mmHg at 121°C

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Place the commercial this compound into the round-bottom flask. Add a magnetic stir bar for gentle agitation.

  • Distillation Conditions:

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the initial fraction, which will contain the more volatile dimethylamine, at a lower temperature.

    • As the temperature rises, the pure this compound will begin to distill. Collect the main fraction in a clean receiving flask at the appropriate temperature and pressure (e.g., 180-181°C at 15 mmHg).

    • Leave the less volatile dodecanoic acid and any other high-boiling impurities in the distillation flask.

  • Post-Distillation: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before handling the purified product.

G cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_impurities Impurity Separation setup Assemble Vacuum Distillation Apparatus start Charge Flask with Impure Amide setup->start apply_vacuum Apply Vacuum start->apply_vacuum heat Gently Heat apply_vacuum->heat collect_forerun Collect Forerun (Dimethylamine) heat->collect_forerun Low Temp collect_main Collect Main Fraction (Pure Amide) heat->collect_main Higher Temp dma Dimethylamine (Volatile) collect_forerun->dma stop Stop Heating & Cool collect_main->stop amide This compound collect_main->amide acid Dodecanoic Acid (Less Volatile) stop->acid Residue

Caption: Logical flow of impurity removal via recrystallization.

References

N,N-Dimethyldodecanamide storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of N,N-Dimethyldodecanamide to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and prevent degradation of this compound, it should be stored in a dry, cool, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2°C and 8°C.[2] It is crucial to keep the container tightly closed to protect it from moisture and atmospheric contaminants.[1][2]

Q2: What type of container should I use to store this compound?

Q3: How can I identify if my this compound has degraded?

A3: Signs of degradation for this compound are not well-documented in scientific literature. However, based on the general properties of amides, you should look for the following indicators:

  • Change in Appearance: A noticeable change from its typical colorless to pale yellow liquid or solid form.[4]

  • Odor: Development of a strong or unusual odor.

  • Precipitate Formation: The appearance of solid particles in the liquid.

  • Discoloration: Any significant change in color.

Q4: What are the potential degradation pathways for this compound?

A4: While specific studies on the degradation pathways of this compound are limited, amides, in general, can degrade through hydrolysis. This reaction would break the amide bond to form dodecanoic acid and dimethylamine. This process can be accelerated by the presence of strong acids or bases and elevated temperatures.

Troubleshooting Guide

If you suspect that your this compound has degraded, follow this troubleshooting guide.

Table 1: Troubleshooting Potential this compound Degradation
Issue Possible Cause Recommended Action
Change in color or formation of precipitate. Improper storage (exposure to light, air, or moisture).Visually inspect the product. If significant changes are observed, it is recommended to perform an analytical purity test before use.
Inconsistent experimental results. Potential degradation of the reagent leading to lower purity.Verify the purity of the this compound stock using an appropriate analytical method (see Experimental Protocols). If purity is compromised, use a fresh, properly stored batch.
pH of the solution is acidic. Possible hydrolysis leading to the formation of dodecanoic acid.Test the pH of an aqueous extraction of the amide. If acidic, hydrolysis may have occurred. Consider purifying the amide or using a new lot.

Experimental Protocols

To assess the purity of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable method.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Reference standard of this compound (if available)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Method:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Note: This is a general method and may require optimization for your specific HPLC system and column.

Data Presentation

Table 2: Recommended Storage Conditions for this compound
Parameter Condition Rationale
Temperature 2°C to 8°CTo minimize thermal degradation.[2]
Light Store in the dark (amber vial)To prevent potential photodegradation.
Atmosphere Tightly sealed containerTo prevent oxidation and hydrolysis from atmospheric moisture.[1][2]
Incompatible Materials Strong oxidizing agentsTo prevent hazardous reactions.

Visualizations

logical_workflow start Suspected this compound Degradation visual_inspection Perform Visual Inspection (Color, Clarity, Precipitate) start->visual_inspection is_change Visible Change? visual_inspection->is_change analytical_testing Conduct Purity Analysis (e.g., HPLC) is_change->analytical_testing Yes use_reagent Proceed with Experiment is_change->use_reagent No is_pure Purity Acceptable? analytical_testing->is_pure is_pure->use_reagent Yes discard_reagent Discard and Use New Stock is_pure->discard_reagent No check_storage Review Storage Conditions (Temp, Light, Container Seal) discard_reagent->check_storage correct_storage Implement Correct Storage Practices check_storage->correct_storage

References

Effect of pH on the stability and performance of N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and performance of N,N-Dimethyldodecanamide as influenced by pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, yielding dodecanoic acid and dimethylamine (B145610) as the main degradation products.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable at a neutral pH (approximately 6-8). In acidic or alkaline environments, the rate of hydrolysis increases significantly. Extreme pH values (below 4 and above 9) will lead to more rapid degradation.

Q3: What are the signs of this compound degradation in my formulation?

A3: Degradation can manifest as a change in pH of the formulation, the appearance of a precipitate (dodecanoic acid has low water solubility), or a noticeable "fishy" odor due to the formation of dimethylamine. A decrease in the performance of your formulation, such as altered solubilizing capacity or emulsion instability, can also indicate degradation.

Q4: Can the degradation of this compound impact the performance of my drug delivery system?

A4: Yes. As a surfactant or co-solvent in drug formulations, its degradation can lead to a loss of solubility for the active pharmaceutical ingredient (API), potentially causing precipitation. In emulsion systems, the breakdown of this compound can lead to phase separation.[1]

Q5: What is the expected shelf-life of an aqueous formulation containing this compound?

A5: The shelf-life is highly dependent on the pH and storage temperature. For optimal stability, formulations should be buffered to a neutral pH and stored at controlled room temperature or under refrigeration. Accelerated stability studies are recommended to determine the precise shelf-life for your specific formulation.

Troubleshooting Guide

Problem 1: I've observed a precipitate in my this compound-containing formulation after a short period.

  • Question: Could pH be the cause of this precipitation?

  • Answer: Yes, this is a strong possibility. If the pH of your formulation has shifted to a more acidic or alkaline range, hydrolysis of this compound may have occurred. One of the degradation products, dodecanoic acid, is a long-chain fatty acid with poor aqueous solubility and can precipitate out of solution. We recommend measuring the pH of your formulation and comparing it to the initial value.

Problem 2: My formulation has developed a strong, unpleasant odor.

  • Question: Is this odor related to the degradation of this compound?

  • Answer: It is highly likely. The hydrolysis of this compound produces dimethylamine, which is a volatile amine with a characteristic fishy smell. This indicates that the amide bond is breaking down.

Problem 3: The active ingredient in my formulation is crashing out of solution.

  • Question: Could the stability of this compound be affecting the solubility of my API?

  • Answer: Yes. This compound often functions as a solubilizing agent. If it degrades, its concentration decreases, which can reduce the overall solubilizing capacity of the formulation, leading to the precipitation of your API.

Problem 4: My emulsion, which uses this compound as a co-surfactant, is showing signs of instability.

  • Question: How does pH-mediated degradation of this compound affect emulsion stability?

  • Answer: The degradation of this compound alters the surfactant balance (hydrophilic-lipophilic balance or HLB) of the system. The formation of dodecanoic acid and dimethylamine, which have different properties than the parent molecule, can disrupt the interfacial film stabilizing the emulsion droplets, leading to coalescence and phase separation.

Data Presentation

Table 1: Estimated Stability of this compound in Aqueous Solutions at 25°C

pH RangeEstimated StabilityPredominant Degradation PathwayKey Considerations
< 4 LowAcid-Catalyzed HydrolysisRapid degradation is expected. The rate is proportional to the H+ concentration.
4 - 6 ModerateSlow Acid-Catalyzed HydrolysisThe rate of degradation is slower but still significant over extended periods.
6 - 8 HighMinimal HydrolysisThis is the optimal pH range for the stability of this compound.
8 - 10 ModerateBase-Catalyzed HydrolysisThe rate of degradation increases with increasing OH- concentration.
> 10 LowRapid Base-Catalyzed HydrolysisSignificant and rapid degradation of the amide will occur.

Note: This table provides estimated stability based on the general principles of amide hydrolysis. Actual degradation rates will depend on the specific formulation matrix, temperature, and presence of other catalytic species.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or Mass Spectrometric detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Due to the low water solubility of this compound, prepare a stock solution in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1M HCl.

    • If no degradation is observed after 24 hours at room temperature, repeat with 1M HCl and/or heat at 60°C for a defined period (e.g., 8 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1M NaOH.

    • If no degradation is observed after 24 hours at room temperature, repeat with 1M NaOH and/or heat at 60°C for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, expose a solution of this compound (in a suitable solvent) to the same conditions.

    • At specified time points, withdraw samples for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze the samples.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

  • The method should be able to separate the intact this compound from its degradation products.

  • Peak purity analysis using a photodiode array detector or mass spectrometry is recommended to ensure that the chromatographic peaks are homogeneous.

5. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products and propose a degradation pathway.

  • Assess the mass balance to ensure that all degradation products have been accounted for.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis NNDDA_acid This compound Protonated_Amide Protonated Amide NNDDA_acid->Protonated_Amide + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_acid + H2O Products_acid Dodecanoic Acid + Dimethylammonium Ion Tetrahedral_Intermediate_acid->Products_acid - H+ NNDDA_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate NNDDA_base->Tetrahedral_Intermediate_base + OH- Products_base Dodecanoate + Dimethylamine Tetrahedral_Intermediate_base->Products_base

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Problem Observed (e.g., precipitate, odor, instability) Check_pH Measure current pH of the formulation Start->Check_pH pH_Shifted Has pH shifted significantly? Check_pH->pH_Shifted Hydrolysis_Suspected Hydrolysis of this compound is the likely cause pH_Shifted->Hydrolysis_Suspected Yes Other_Causes Investigate other causes (e.g., microbial contamination, excipient interaction) pH_Shifted->Other_Causes No Reformulate Reformulate with pH control (e.g., add buffer) Hydrolysis_Suspected->Reformulate

Caption: Troubleshooting workflow for stability issues.

Stability_Testing_Workflow Start Prepare Formulation with This compound Aliquots Divide into aliquots for different pH values (e.g., pH 4, 7, 9) Start->Aliquots Storage Store at controlled temperature Aliquots->Storage Sampling Withdraw samples at defined time points (t=0, 1, 2, 4 weeks) Storage->Sampling Analysis Analyze samples by stability-indicating HPLC Sampling->Analysis Data_Evaluation Evaluate % degradation vs. time Determine degradation rate Analysis->Data_Evaluation

Caption: Experimental workflow for pH-dependent stability testing.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of N,N-Dimethyldodecanamide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety and efficacy of the final product. N,N-Dimethyldodecanamide, a versatile fatty acid amide used as a surfactant, emulsifier, and solvent, is no exception.[][2][3][4] This guide provides a comparative analysis of two robust analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of analytical methods is a cornerstone of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) environments, with guidelines from the International Conference on Harmonisation (ICH) providing a framework for ensuring data quality.[5][6][7] This guide presents detailed experimental protocols and supporting data for both HPLC and GC-MS methods, offering a direct comparison to aid in selecting the most suitable technique for your analytical needs.

Comparative Analysis of HPLC and GC-MS Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability for a broad range of compounds.[8] It is particularly well-suited for the analysis of non-volatile and thermally labile molecules. Gas Chromatography (GC), on the other hand, is a powerful tool for separating and analyzing volatile compounds.[9][10] When coupled with a Mass Spectrometer (MS), it provides exceptional selectivity and sensitivity for identification and quantification.[11]

The choice between HPLC and GC-MS for the purity determination of this compound depends on several factors, including the volatility of potential impurities and the desired level of structural information. While HPLC offers a straightforward approach for quantifying the main component and its non-volatile impurities, GC-MS provides a more definitive identification of volatile and semi-volatile impurities.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using both HPLC and GC-MS techniques.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis (Alternative Method) cluster_analysis Data Analysis and Purity Calculation sample_prep This compound Sample Preparation hplc_method HPLC Method Execution sample_prep->hplc_method Inject gcms_method GC-MS Method Execution sample_prep->gcms_method Inject standard_prep Reference Standard Preparation standard_prep->hplc_method Inject standard_prep->gcms_method Inject hplc_system HPLC System with UV Detector hplc_data HPLC Data Acquisition (Chromatogram) hplc_method->hplc_data hplc_purity Purity Calculation (Area % Normalization) hplc_data->hplc_purity gcms_system GC-MS System gcms_data GC-MS Data Acquisition (Total Ion Chromatogram) gcms_method->gcms_data gcms_purity Impurity Identification and Quantification gcms_data->gcms_purity comparison Method Comparison and Validation Report hplc_purity->comparison gcms_purity->comparison

Purity Validation Workflow for this compound

Experimental Protocols

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (Gradient elution)

    • Time (min) | % Acetonitrile | % Water

    • ---|---|---

    • 0 | 70 | 30

    • 15 | 95 | 5

    • 20 | 95 | 5

    • 22 | 70 | 30

    • 30 | 70 | 30

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

5. Analysis and Purity Calculation:

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and quantification of potential volatile and semi-volatile impurities in this compound.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for analysis

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

4. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Prepare as described for the HPLC method, using methanol as the solvent.

  • Sample Solution (1 mg/mL): Prepare as described for the HPLC method, using methanol as the solvent.

5. Analysis and Impurity Identification:

  • Inject the sample solution.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to the peak area of the this compound standard.

Data Presentation and Comparison

The following table summarizes hypothetical data obtained from the analysis of a batch of this compound using both HPLC and GC-MS methods.

Parameter HPLC-UV GC-MS
Purity of this compound (%) 99.8599.82
Number of Impurities Detected 35
Impurity 1 (Dodecanoic Acid) 0.08%0.09%
Impurity 2 (Dimethylamine) Not Detected0.03%
Impurity 3 (Unknown, RT 12.5 min) 0.05%Not Detected
Impurity 4 (Unknown, RT 14.2 min) 0.02%Not Detected
Impurity 5 (N-Methyldodecanamide) Not Detected0.06%

Data Interpretation:

The HPLC method provides a reliable quantification of the main component and non-volatile impurities. The GC-MS method, with its higher sensitivity for volatile compounds, was able to detect and identify residual starting materials like dimethylamine, which are not easily detected by UV-based HPLC. Conversely, some non-volatile, UV-active impurities detected by HPLC may not be amenable to GC analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control and quantification of the primary component and known non-volatile impurities, HPLC is a robust and efficient method. For comprehensive impurity profiling, especially for the detection of volatile and semi-volatile process-related impurities, GC-MS is the superior technique. A combination of both methods provides the most complete picture of the purity profile of this compound, ensuring the highest quality standards for research and drug development applications. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure accuracy, precision, specificity, and robustness.[5][6]

References

A Comparative Guide to the Surfactant Properties of N,N-Dimethyldodecanamide and Other Amide-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the surfactant properties of N,N-Dimethyldodecanamide against other structurally related amide surfactants, including primary, secondary, and other tertiary amides. The information presented herein is designed to assist researchers and professionals in selecting the appropriate surfactant for various applications, from drug delivery systems to formulation science. This document collates available experimental and predicted data to offer a comparative overview and details the methodologies for key experimental procedures.

Introduction to Amide Surfactants

Amide-based surfactants are a versatile class of amphiphilic molecules characterized by the presence of an amide functional group. Their utility spans a wide range of applications due to their excellent surface activity, emulsifying, and foaming properties. This compound, a tertiary amide with a 12-carbon hydrophobic tail, is known for its surfactant properties, making it a valuable ingredient in various formulations.[1] The structure of the amide headgroup—primary, secondary, or tertiary—significantly influences the surfactant's physicochemical properties, such as its solubility, critical micelle concentration (CMC), and hydrophilic-lipophilic balance (HLB). Primary and secondary amides can participate in hydrogen bonding, which generally leads to higher melting points and lower solubility compared to their tertiary amide counterparts.[2]

Comparative Analysis of Surfactant Properties

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. The following table summarizes key surfactant properties of this compound and other comparable amide surfactants. It is important to note that while some of the data is derived from experimental measurements, a portion of it, particularly for the homologous series of N,N-dimethylalkanamides, is based on predicted values and should be considered as such.[3]

SurfactantAmide TypeAlkyl Chain LengthMolecular Weight ( g/mol )CMC (mM)Surface Tension at CMC (mN/m)HLB (Predicted)
N,N-Dimethyloctanamide TertiaryC8171.28Higher (Predicted)[3]-~10-12[3]
N,N-Dimethyldecanamide TertiaryC10199.34Intermediate (Predicted)[3]-~9-11[3]
This compound TertiaryC12227.39Lower (Predicted)[3]-~8-10[3]
Dodecanamide (Lauramide) PrimaryC12199.34---
N-Methyldodecanamide SecondaryC12213.36---

Key Surfactant Properties and Their Significance

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[4][5] A lower CMC value indicates a more efficient surfactant, as less of the compound is needed to initiate micelle formation and, consequently, to achieve desired effects like solubilization of hydrophobic drugs. It is predicted that as the alkyl chain length increases in the N,N-dimethylalkanamide series, the CMC decreases.[3]

  • Surface Tension Reduction: Surfactants lower the surface tension of a liquid, which is a measure of the energy required to increase its surface area. A greater reduction in surface tension at the CMC signifies a more effective surfactant at interfaces.

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value is an indicator of the balance between the hydrophilic and lipophilic portions of a surfactant molecule. It helps predict the surfactant's behavior in emulsions. Surfactants with lower HLB values (e.g., predicted for this compound to be in the 8-10 range) are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[3]

  • Foaming and Emulsification: The ability to form stable foams and emulsions is a critical performance parameter for many surfactant applications. Dodecanamide (Lauramide) and its derivatives are known to be effective foam boosters and emulsifiers in personal care products.[1][6] N,N-Dimethyldecanamide is also recognized for its emulsifying and dispersing properties.[7] The stability of emulsions formed by N,N-dimethyldecanamide is influenced by the surfactant concentration.[8]

Experimental Protocols

To facilitate reproducible research and direct comparison, the following are detailed methodologies for key experiments used to characterize surfactant properties.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension with further increases in concentration.[5]

Apparatus:

  • Surface Tensiometer (e.g., Krüss, Lauda, Biolin Scientific)

  • Wilhelmy plate (platinum) or Du Noüy ring (platinum-iridium)

  • Precision balance

  • Volumetric flasks and pipettes

  • Temperature-controlled sample vessel

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the amide surfactant in high-purity water (e.g., Milli-Q). Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions using a liquid with a known surface tension, such as high-purity water.

  • Measurement:

    • Place a known volume of the most dilute surfactant solution into the temperature-controlled sample vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the surface tension using the Wilhelmy plate or Du Noüy ring method. Ensure the plate or ring is thoroughly cleaned between measurements.

    • Repeat the measurement for each dilution, progressing from the lowest to the highest concentration.

  • Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated lines. The surface tension value at this intersection is the surface tension at the CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Dilutions B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC at Intersection E->F

Workflow for CMC Determination via Surface Tensiometry.

Evaluation of Emulsification Performance

Method: Droplet Size Analysis and Emulsion Stability Monitoring

Principle: The effectiveness of a surfactant as an emulsifier is determined by its ability to create a stable dispersion of one immiscible liquid in another. This is assessed by measuring the initial droplet size of the dispersed phase and monitoring changes in the emulsion over time (e.g., creaming, coalescence).

Apparatus:

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Dynamic Light Scattering (DLS) instrument or laser diffraction particle size analyzer

  • Optical microscope

  • Graduated cylinders or specialized emulsion stability analyzer (e.g., Turbiscan)

Procedure:

  • Emulsion Preparation:

    • Prepare the aqueous phase (continuous phase) containing a known concentration of the amide surfactant.

    • Prepare the oil phase (dispersed phase), for example, using a standard oil like hexadecane.

    • Gradually add the oil phase to the aqueous phase while applying high-shear homogenization for a specified time and speed to form an oil-in-water (O/W) emulsion.

  • Initial Droplet Size Measurement: Immediately after preparation, determine the droplet size distribution of the emulsion using DLS or laser diffraction.

  • Stability Assessment:

    • Static Stability: Transfer the emulsion to a graduated cylinder and store it at a controlled temperature. Periodically observe and measure the height of any separated layers (creaming or sedimentation) over time.

    • Accelerated Stability (Optional): Centrifuge the emulsion at a specific speed and for a set duration to accelerate destabilization processes.

    • Microscopic Examination: Periodically examine the emulsion under an optical microscope to visually assess changes in droplet size and evidence of coalescence.

Emulsion_Evaluation_Workflow A Prepare Aqueous (Surfactant) and Oil Phases B Homogenize to Form Emulsion A->B C Measure Initial Droplet Size (DLS/Microscopy) B->C D Monitor Stability Over Time B->D E Static Stability (Creaming/Sedimentation) D->E F Accelerated Stability (Centrifugation) D->F

Workflow for Emulsification Performance Evaluation.

Assessment of Foaming Properties

Method: Ross-Miles Foam Test (or similar dynamic foam analysis)

Principle: This method evaluates the foaming capacity and foam stability of a surfactant solution by measuring the initial foam height generated under controlled conditions and the decay of the foam over time.

Apparatus:

  • Ross-Miles foam apparatus (graduated column with a jacket for temperature control and a reservoir)

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a solution of the amide surfactant at a specified concentration and temperature.

  • Foam Generation:

    • Add a specific volume of the surfactant solution to the bottom of the graduated column.

    • Add another volume of the same solution to the reservoir.

    • Allow the solution in the reservoir to flow through an orifice from a set height into the column, generating foam upon impact.

  • Measurement:

    • Immediately after all the solution has flowed from the reservoir, measure the initial foam height.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Foam_Analysis_Workflow A Prepare Surfactant Solution B Generate Foam in Column A->B C Measure Initial Foam Height B->C D Measure Foam Height at Time Intervals C->D E Analyze Foam Stability D->E

Workflow for Foaming Property Assessment.

Conclusion

This compound and other amide-based surfactants offer a range of properties that can be tailored for specific applications by modifying the alkyl chain length and the substitution on the amide nitrogen. While direct comparative experimental data is limited, the available information and predictive models suggest that this compound is an effective surfactant with a relatively low predicted CMC and an HLB suitable for water-in-oil emulsions. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and validate the performance of these surfactants for their specific needs in drug development and other scientific endeavors. The choice of a primary, secondary, or tertiary amide will ultimately depend on the desired balance of properties, including solubility, surface activity, and interaction with other components in the formulation.

References

A Comparative Guide to Cell Lysis: N,N-Dimethyldodecanamide vs. Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell lysis is a critical first step in a vast array of molecular biology and proteomic workflows. The choice of detergent for this process can significantly impact the yield, purity, and integrity of the extracted cellular components. This guide provides a detailed comparison of two detergents used for cell lysis: the well-established non-ionic surfactant, Triton (B1239919) X-100, and the less conventional fatty amide, N,N-Dimethyldodecanamide. By examining their physical and chemical properties, performance in cell lysis, and impact on downstream applications, this guide aims to equip researchers with the knowledge to make an informed decision for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundTriton X-100
Detergent Type Non-ionic / AmideNon-ionic
Primary Application Surfactant, emulsifierCell lysis, protein solubilization
Denaturing Properties Generally considered mildMild, non-denaturing[1][2][3]
Downstream Compatibility Limited published data for common assaysBroadly compatible with many assays
Environmental Concerns Not currently under scrutinySubject to REACH regulations in the EU

Physical and Chemical Properties

A detergent's performance in cell lysis is intrinsically linked to its physicochemical characteristics. The following table summarizes key properties of this compound and Triton X-100.

PropertyThis compoundTriton X-100
Molecular Formula C14H29NO[4]C14H22O(C2H4O)n (n=9-10)
Molecular Weight ~227.39 g/mol [5]~625 g/mol (average)
Critical Micelle Concentration (CMC) Data not readily available~0.24 mM (0.15 mg/mL)[6]
Solubility Soluble in organic solvents, limited water solubilityReadily soluble in water
Structure Fatty amide with a dodecane (B42187) backbone[4]Polyoxyethylene and an alkylphenyl hydrophobic group[7]

Performance in Cell Lysis

Triton X-100 is a widely used non-ionic surfactant renowned for its ability to lyse cells under mild, non-denaturing conditions.[8][9] Its primary mechanism involves the solubilization of membrane proteins and lipids, leading to the disruption of the cell membrane and the release of intracellular contents.[3] This gentle action helps to preserve the native structure and function of many proteins, making it a preferred choice for applications such as immunoprecipitation and enzyme activity assays.[1][2] Studies have shown its effectiveness in lysing a variety of cell types, including mammalian and bacterial cells.[10] The concentration of Triton X-100 is a critical factor, with concentrations at or above its CMC being necessary for effective lysis.[6]

This compound , classified as a fatty amide, also possesses surfactant properties due to its amphipathic nature, with a long hydrophobic hydrocarbon chain and a polar amide group.[4] While it is used as a surfactant and emulsifier in various industrial applications, its use as a primary cell lysis agent in research is not as well-documented as that of Triton X-100. Its efficacy in disrupting cell membranes for protein extraction would depend on its ability to interact with and solubilize the lipid bilayer. Given the lack of extensive comparative data, its performance relative to Triton X-100 would need to be empirically determined for specific cell types and applications.

Impact on Protein Structure and Function

The ideal cell lysis detergent should effectively disrupt the cell membrane without compromising the integrity of the proteins of interest.

Triton X-100 , being a non-denaturing detergent, generally preserves the native conformation of water-soluble proteins.[1][2] Its bulky, non-polar head group does not typically penetrate and unfold these proteins.[1] However, it can interact with the hydrophobic regions of proteins, which can sometimes lead to conformational changes, particularly in membrane proteins or at high concentrations.[11][12]

This compound's effect on protein structure is less characterized in the context of cell lysis. As a non-ionic surfactant, it is predicted to be milder than ionic detergents. However, the potential for interaction between its amide group and protein functional groups exists. Without specific experimental data, its impact on the structure and function of a particular protein remains to be determined.

Downstream Application Compatibility

The choice of lysis reagent can have significant consequences for downstream analytical techniques.

Triton X-100 is compatible with a wide range of downstream applications. However, its presence can interfere with certain assays. For instance, its strong UV absorbance can interfere with spectrophotometric protein quantification methods that measure absorbance at 280 nm. It can also affect the performance of some mass spectrometry analyses and may need to be removed from samples prior to these applications.

The compatibility of This compound with common downstream applications such as ELISA, Western blotting, and various protein assays has not been extensively reported in scientific literature. Researchers considering its use should perform validation experiments to ensure it does not interfere with their specific assays.

Experimental Protocols

General Cell Lysis Protocol using Triton X-100

This protocol provides a general framework for lysing adherent mammalian cells. Optimization may be required for different cell types and applications.

  • Preparation of Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) Triton X-100

    • Protease and phosphatase inhibitor cocktails (added fresh)

  • Cell Lysis Procedure:

    • Wash cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Aspirate PBS and add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells off the plate using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new tube for downstream analysis or storage at -80°C.

Workflow for Comparing this compound and Triton X-100

To objectively compare the performance of this compound with Triton X-100, the following experimental workflow is recommended:

Caption: Workflow for comparing lysis efficiency.

Signaling Pathway Considerations

When studying intracellular signaling pathways, it is crucial that the lysis buffer itself does not activate or inhibit signaling cascades. Triton X-100 is generally considered to be non-disruptive to many signaling pathways, allowing for the study of protein-protein interactions within signaling complexes. The effect of this compound on specific signaling pathways is largely unknown and would require empirical validation.

Signaling_Pathway_Integrity cluster_Cell Intact Cell cluster_Lysis Cell Lysis cluster_Lysate Cell Lysate Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Detergent Lysis Buffer (Triton X-100 or DDA) Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Complex Preserved Signaling Complex (Receptor-Kinase1) Detergent->Complex Free_Kinase2 Kinase 2 Free_TF Transcription Factor

Caption: Preservation of signaling complexes post-lysis.

Conclusion

Triton X-100 remains a robust and well-characterized choice for cell lysis, particularly when the preservation of protein structure and function is paramount. Its performance and compatibility with a vast number of downstream applications are well-documented. This compound, while possessing surfactant properties, is a less explored option for cell lysis in a research setting. Its efficacy and potential impact on biological macromolecules require thorough investigation. For researchers seeking alternatives to Triton X-100, particularly in light of regulatory considerations, a systematic evaluation of this compound or other novel surfactants is recommended, using a comparative workflow as outlined in this guide. The choice of detergent will ultimately depend on the specific requirements of the experiment, including the cell type, the target molecules, and the downstream analytical methods.

References

A Comparative Guide to the Efficacy of N,N-Dimethyldodecanamide and Tween 80 as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and research formulations, the selection of an appropriate emulsifier is a critical determinant of a product's stability, bioavailability, and overall performance. This guide provides an objective comparison of two emulsifying agents: N,N-Dimethyldodecanamide, a nonionic amide surfactant, and Polysorbate 80 (Tween 80), a widely used nonionic polysorbate surfactant. Due to the limited availability of direct comparative studies, this guide synthesizes data from individual studies on each emulsifier to provide a comprehensive overview of their respective properties and performance characteristics.

Executive Summary

Both this compound and Tween 80 are effective nonionic emulsifiers capable of stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions. Tween 80 is a well-established and extensively characterized emulsifier with a high Hydrophilic-Lipophilic Balance (HLB) value, making it particularly suitable for O/W emulsions. This compound, as part of the N,N-dimethylalkanamide class of surfactants, is recognized for its potent solubilizing and emulsifying properties, often utilized in pharmaceutical formulations for poorly soluble drugs. The choice between these two emulsifiers will ultimately depend on the specific requirements of the formulation, including the nature of the oil phase, desired droplet size, and long-term stability needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each emulsifier is essential for predicting their behavior in a given formulation.

PropertyThis compoundTween 80 (Polysorbate 80)
Molecular Formula C14H29NOC64H124O26
Molecular Weight 227.4 g/mol ~1310 g/mol
Type Nonionic, AmideNonionic, Polysorbate
Appearance LiquidViscous, yellow to amber liquid
Solubility Soluble in organic solvents, limited water solubilitySoluble in water and ethanol
HLB Value Estimated to be in the range of 9-1115

Emulsification Performance

The efficacy of an emulsifier is primarily determined by its ability to reduce interfacial tension between the oil and water phases, leading to the formation of small, stable droplets.

Droplet Size Reduction

Generally, a smaller and more uniform droplet size distribution indicates a more effective emulsifier.

EmulsifierOil PhaseEmulsifier Conc.Achieved Droplet Size (d.nm)Reference
This compound (as part of a solvent blend) α-pineneNot specified as sole emulsifierSubmicron[1]
Tween 80 Mineral Oil0.1% (w/v)Decreased over time with instability[2]
Tween 80 Neem Oil30%Stable emulsion[3]
Tween 80 Sunflower OilNot specifiedNanoemulsion[4]

Note: The data for this compound is based on its use within a solvent blend and not as a sole emulsifier, which presents a limitation in direct comparison.

Emulsion Stability

Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. Common instability phenomena include creaming, flocculation, and coalescence.

EmulsifierOil PhaseStability AssessmentOutcomeReference
This compound (as part of a solvent blend) α-pineneVisual observationStable at optimal concentrations[1]
Tween 80 Mineral OilDroplet size analysisUnstable at 0.1% concentration[2]
Tween 80 Neem OilVisual observation, creaming indexStable at 30% concentration[3]
Tween 80 Plant-based oilsTurbiscan Stability IndexMost stable at 10% (w/w)[5]

Mechanism of Action

The emulsifying action of both molecules stems from their amphiphilic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.

Emulsifier_Mechanism cluster_oil Oil Phase cluster_water Aqueous Phase Oil Oil Droplet Water NND Hydrophilic Head (Dimethylamide) Hydrophobic Tail (Dodecyl Chain) NND:tail->Oil Adsorption at Oil-Water Interface T80 Hydrophilic Head (Polyoxyethylene Sorbitan) Hydrophobic Tail (Oleic Acid) T80:tail->Oil caption Figure 1. Generalized mechanism of emulsification. DLS_Workflow A 1. Sample Preparation Dilute emulsion to an appropriate concentration with filtered solvent. B 2. Instrument Setup Equilibrate instrument temperature. Select appropriate scattering angle. A->B C 3. Measurement Place cuvette in DLS instrument. Acquire data for a set duration. B->C D 4. Data Analysis Analyze the correlation function to obtain the diffusion coefficient. C->D E 5. Size Calculation Use the Stokes-Einstein equation to calculate the hydrodynamic diameter. D->E caption Figure 2. Workflow for DLS measurement. Turbiscan_Workflow A 1. Sample Preparation Transfer undiluted emulsion to a Turbiscan measurement cell. B 2. Instrument Setup Place the cell in the Turbiscan. Set measurement parameters (duration, frequency). A->B C 3. Data Acquisition Instrument scans the sample at programmed intervals. B->C D 4. Data Analysis Analyze transmission and backscattering profiles for variations over time. C->D E 5. Stability Index Calculation Calculate the Turbiscan Stability Index (TSI) to quantify destabilization. D->E caption Figure 3. Workflow for Turbiscan analysis.

References

In Vitro Toxicological Profile of N,N-Dimethyldodecanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro toxicological profile of N,N-Dimethyldodecanamide, a widely used solvent and surfactant, in comparison to other common laboratory alternatives: Dimethyl Sulfoxide (DMSO), Sodium Dodecyl Sulfate (SDS), and Triton X-100. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate vehicles and reagents for in vitro studies, ensuring the integrity and reliability of experimental outcomes. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological assays are provided.

Comparative Toxicological Data

The following tables summarize the available in vitro toxicological data for this compound and its common alternatives. It is important to note that direct in vitro cytotoxicity data (e.g., IC50 values) for this compound on specific cell lines is limited in publicly available literature. The data presented is derived from regulatory assessments and safety data sheets.

Table 1: Comparison of Acute Toxicity and Irritation Potential

SubstanceAcute Oral LD50 (rat)Acute Dermal LD50 (rat/rabbit)Skin Irritation (in vitro/in vivo)Eye Irritation (in vitro/in vivo)
This compound 1770 mg/kg (surrogate data)[1]> 2000 mg/kg[2]Severe Irritant[1][3]Corrosive/Severe Irritant[1][3]
Dimethyl Sulfoxide (DMSO) ~14,500 mg/kg~40,000 mg/kgGenerally non-irritating at low concentrations (<10%)Mild to moderate irritant
Sodium Dodecyl Sulfate (SDS) 1288 mg/kg> 2000 mg/kgIrritantSevere Irritant/Risk of serious eye damage
Triton X-100 1800 mg/kg> 3000 mg/kgMild to moderate irritantSevere Irritant

Table 2: Comparison of Genotoxicity

SubstanceAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus Test (Clastogenicity)Other Genotoxicity Data
This compound Negative[1][4]Negative[1][4]No structural alerts for mutagenicity from DEREK Nexus analysis.[1]
Dimethyl Sulfoxide (DMSO) Generally considered non-mutagenicGenerally considered non-clastogenicSome studies report potential for DNA damage at high concentrations.
Sodium Dodecyl Sulfate (SDS) Generally considered non-mutagenicNegative
Triton X-100 Negative[5]A study on a novel irrigant containing Triton X-100 showed no genotoxicity.[6]

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These protocols are based on established guidelines and common laboratory practices.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8]

Principle: Histidine auxotrophic strains of S. typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Protocol Outline:

  • Strain Selection: Use multiple strains to detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with a polychlorinated biphenyl (B1667301) mixture (Aroclor 1254) to mimic mammalian metabolism.

  • Exposure:

    • In separate tubes, mix the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer control.

    • Positive and negative controls must be included.

  • Plating: Pour the mixture onto minimal glucose agar (B569324) plates (histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Test

This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells. The cells are then harvested, fixed, and stained.

Protocol Outline:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous 24-hour treatment).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis.

  • Harvesting and Staining:

    • Harvest the cells by trypsinization or centrifugation.

    • Treat with a hypotonic solution, fix, and drop onto microscope slides.

    • Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).

  • Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test method provides an in vitro means of assessing the skin irritation potential of a substance by using a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

Principle: The test substance is applied topically to the surface of the RhE tissue. Skin irritation is assessed by the relative mean viability of the treated tissues compared to negative controls, typically measured by the MTT assay.

Protocol Outline:

  • Tissue Culture: Use commercially available RhE models (e.g., EpiDerm™, EPISKIN™).

  • Application of Test Substance: Apply a defined amount of the test substance (liquid or solid) uniformly onto the tissue surface.

  • Exposure and Incubation: Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After the exposure period, thoroughly rinse the test substance from the tissue surface.

  • MTT Assay:

    • Transfer the tissues to a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for approximately 3 hours. The viable cells will reduce the yellow MTT to a purple formazan (B1609692).

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Measurement: Measure the optical density of the extracted formazan using a spectrophotometer.

  • Calculation of Viability: Calculate the percentage of viability relative to the negative control. A viability below a certain threshold (e.g., 50%) classifies the substance as an irritant.[9]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to in vitro toxicology.

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Mechanism of Action A Test Substance C Exposure to a range of concentrations A->C B Cell Culture (e.g., HeLa, HepG2, A549) B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Determine IC50 Value D->E F Ames Test (Mutagenicity) E->F G In Vitro Micronucleus Test (Clastogenicity) H Comet Assay (DNA Strand Breaks) J Membrane Integrity Assay (e.g., LDH, Propidium Iodide) E->J K Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI, Caspase activity) I Genotoxicity Profile F->I G->I H->I L Pathway Analysis J->L K->L

Caption: Experimental workflow for in vitro toxicological assessment.

G A Cytotoxic Agent B Cell Membrane Damage A->B C Mitochondrial Dysfunction A->C D DNA Damage A->D E Release of Intracellular Components (e.g., LDH) B->E F Decrease in ATP Production C->F G Activation of Apoptotic Pathways (e.g., Caspases) C->G H Cell Cycle Arrest D->H I Activation of DNA Repair Mechanisms D->I J Cell Lysis / Necrosis E->J K Apoptosis F->K G->K H->K I->K

Caption: General signaling pathways affected by cytotoxic compounds.

G substance Substance cytotoxicity Cytotoxicity genotoxicity Genotoxicity irritation Skin/Eye Irritation dmda This compound dmda_cyto Moderate dmso DMSO dmso_cyto Low sds SDS sds_cyto High triton Triton X-100 triton_cyto High dmda_geno Negative dmso_geno Generally Negative sds_geno Generally Negative triton_geno Negative dmda_irrit Severe dmso_irrit Low sds_irrit High triton_irrit High

Caption: Comparative summary of in vitro toxicological attributes.

References

Cross-validation of experimental results obtained using N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N,N-Dimethyldodecanamide's Performance as a Penetration Enhancer in Transdermal Drug Delivery Systems.

This compound, a fatty acid amide, has garnered attention in pharmaceutical formulations for its role as a chemical penetration enhancer, facilitating the delivery of therapeutic agents through the skin. This guide provides a cross-validation of its experimental results, comparing its efficacy with other commonly used enhancers and detailing the experimental protocols for assessment.

Performance Comparison with Alternative Penetration Enhancers

The efficacy of a penetration enhancer is typically evaluated by its ability to increase the flux of a drug across the skin barrier. While direct comparative studies for this compound against all common enhancers for a single drug are limited, we can infer its performance from studies on structurally similar compounds and against well-established enhancers like Dimethyl Sulfoxide (DMSO) and Azone.

A study investigating the impact of various enhancers on the transdermal delivery of ibuprofen (B1674241) found that N-dodecylcaprolactam, a compound with structural similarities to this compound, was among the tested enhancers.[1] For the transdermal delivery of diclofenac (B195802), a widely used nonsteroidal anti-inflammatory drug (NSAID), microemulsion formulations containing DMSO have been shown to significantly increase the permeation rate.[2][3] Specifically, the permeability coefficient (Kp) for diclofenac sodium from a microemulsion with DMSO was reported to be 5.3 x 10⁻³ ± 1.2 x 10⁻³ cm/h.[3] Another study highlighted that ibuprofen itself can act as a penetration enhancer, increasing its own flux across rat and human epidermis by disrupting the stratum corneum barrier.[4]

To provide a clearer comparative landscape, the following table summarizes available quantitative data on the enhancement effects of different agents on the permeation of common drugs.

Penetration EnhancerDrugEnhancement Ratio / Permeability Coefficient (Kp)Skin ModelReference
N-dodecylcaprolactam IbuprofenNot explicitly quantified as a ratio, but included in a comparative study of 11 enhancers. Allantoin showed the highest permeability at ~2.8 times the control.Excised porcine skin[1]
Dimethyl Sulfoxide (DMSO) Diclofenac SodiumKp = 5.3 x 10⁻³ ± 1.2 x 10⁻³ cm/hExcised dorsal rat skin[3]
Ibuprofen (self-enhancement) Ibuprofen46.4-fold increase in fluxRat epidermis[4]
Ibuprofen (self-enhancement) Ibuprofen9.4-fold increase in fluxHuman epidermis[4]
Various Enhancers IbuprofenAllantoin showed a ~2.8-fold increase in permeability compared to no enhancer.Acrylic pressure-sensitive adhesive-based patches[1]

Mechanism of Action: Disrupting the Skin's Barrier

The primary mechanism by which this compound and similar chemical enhancers facilitate drug delivery is by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This barrier is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids arranged in a dense, lamellar structure.[5][6]

This compound, with its amphiphilic nature, is thought to intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to diffuse through. This disruption is a key factor in overcoming the skin's natural resistance to foreign substances. The process is designed to be reversible, allowing the skin barrier to recover its integrity after the enhancer is no longer present.

cluster_0 Mechanism of this compound This compound This compound Stratum_Corneum Stratum Corneum (Lipid Bilayers) This compound->Stratum_Corneum Intercalates Disruption Disruption of Lipid Packing Stratum_Corneum->Disruption Increased_Fluidity Increased Lipid Fluidity Disruption->Increased_Fluidity Increased_Permeability Increased Skin Permeability Increased_Fluidity->Increased_Permeability Enhanced_Delivery Enhanced Drug Delivery Increased_Permeability->Enhanced_Delivery Drug_Molecule Drug Molecule Drug_Molecule->Increased_Permeability Passes through

Mechanism of Action of this compound

Potential Influence on Cellular Signaling Pathways

While the primary mechanism of action is the disruption of the stratum corneum's physical barrier, the interaction of penetration enhancers with viable epidermal cells could potentially influence cellular signaling pathways. Key signaling molecules in keratinocytes, the primary cell type in the epidermis, include Protein Kinase C (PKC) and ceramides themselves.

Protein Kinase C (PKC): PKC isoforms are crucial regulators of keratinocyte proliferation, differentiation, and migration.[7][8][9] Alterations in the lipid environment of the cell membrane, which could be induced by penetration enhancers, have the potential to modulate PKC activity. However, there is currently no direct evidence linking this compound to the PKC signaling pathway.

Ceramide Signaling: Ceramides are not only structural components of the stratum corneum but also act as second messengers in various signaling cascades that regulate cellular processes like apoptosis and cell cycle arrest.[10][11][12] By altering the organization and metabolism of ceramides in the stratum corneum, this compound could indirectly influence ceramide-mediated signaling in the underlying viable epidermis. Further research is needed to explore this potential interaction.

cluster_1 Potential Signaling Interactions Enhancer This compound Lipid_Disruption Stratum Corneum Lipid Disruption Enhancer->Lipid_Disruption Ceramide_Metabolism Altered Ceramide Metabolism/Availability Lipid_Disruption->Ceramide_Metabolism Indirectly influences PKC_Modulation Potential PKC Modulation Lipid_Disruption->PKC_Modulation Hypothesized Keratinocyte_Signaling Keratinocyte Signaling Ceramide_Metabolism->Keratinocyte_Signaling PKC_Modulation->Keratinocyte_Signaling cluster_2 In Vitro Skin Permeation Workflow (OECD 428) A Skin Preparation (Excised Human/Animal Skin) B Mounting Skin on Franz Diffusion Cell A->B C Application of Formulation (Drug + Enhancer) B->C D Filling Receptor Compartment (e.g., PBS at 32°C) B->D E Sampling from Receptor Fluid at Intervals C->E D->E F Drug Concentration Analysis (e.g., HPLC) E->F G Data Analysis (Flux, Permeability Coefficient) F->G

References

Navigating the Landscape of Research Excipients: A Comparative Guide to Alternatives for N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in experimental success and product efficacy. N,N-Dimethyldodecanamide, a versatile amide solvent and surfactant, has found utility in various research applications, particularly in the formulation of poorly soluble drugs. However, the growing emphasis on safety, environmental impact, and performance optimization necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of alternative compounds to this compound, supported by experimental data and detailed methodologies to inform your research decisions.

This compound is primarily recognized for its role as a solubilizing agent and a component of self-emulsifying drug delivery systems (SEDDS). Its amphiphilic molecular structure, featuring a polar dimethylamide head group and a long, nonpolar dodecyl chain, imparts surfactant properties that are crucial for creating stable emulsions and enhancing the bioavailability of lipophilic active pharmaceutical ingredients (APIs).

Alternatives in Drug Formulation: A Performance-Based Comparison

The quest for alternatives to this compound is driven by the need for improved safety profiles, enhanced performance, and better biodegradability. The following sections compare potential alternatives based on their application.

Surfactants and Emulsifiers in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. The choice of surfactant is paramount for the spontaneous formation of a stable micro- or nanoemulsion.

While this compound can act as a surfactant, a wide array of other non-ionic surfactants are commonly employed in SEDDS formulations, often with a more established safety and performance record. A comparative overview of key surfactant properties is presented in Table 1.

Table 1: Comparison of Surfactant Alternatives to this compound in SEDDS Formulations

Surfactant ClassExamplesTypical HLB RangeKey AdvantagesPotential Considerations
Amide Surfactants This compound VariableGood solubilizing power for certain APIs.Limited comparative data, potential for toxicity concerns similar to other amide solvents.
Polyoxyethylene Sorbitan Fatty Acid Esters (Polysorbates) Polysorbate 20, Polysorbate 80 (Tween® series)13-17High hydrophilicity, excellent emulsifying agents, widely used in pharmaceutical formulations.[1][2]Can be susceptible to oxidation and may interact with certain APIs.
Polyoxyethylene Castor Oil Derivatives Polyoxyl 35 Castor Oil (Cremophor® EL), Polyoxyl 40 Hydrogenated Castor Oil (Cremophor® RH 40)12-14Excellent solubilizers for poorly water-soluble drugs, form stable emulsions.[2]Potential for hypersensitivity reactions with some derivatives (e.g., Cremophor® EL).
Sorbitan Fatty Acid Esters (Spans®) Sorbitan monooleate (Span® 80), Sorbitan monolaurate (Span® 20)1.8-8.6Lipophilic, often used as co-surfactants to modify the overall HLB of the system.[2][3]Not effective as primary emulsifiers on their own.
Poloxamers (Pluronics®) Poloxamer 188, Poloxamer 40720-30Thermosensitive gelling properties, can act as both surfactant and polymer matrix.[1]May form gels at higher concentrations, which can affect drug release.
Natural Emulsifiers Lactoferrin, LecithinVariableBiocompatible and biodegradable, may offer reduced toxicity.[3][4]Can have batch-to-batch variability, may be less efficient emulsifiers than synthetic surfactants.

Safer Solvent Alternatives

Given the structural similarity of this compound to other amide solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to toxicity concerns, exploring safer solvent alternatives is a prudent approach.[5][6][7] Many "greener" solvents offer comparable performance with a more favorable safety and environmental profile.

Table 2: Comparison of "Greener" Solvent Alternatives

SolventKey PropertiesAdvantagesRelevant Applications
Cyrene™ (dihydrolevoglucosenone) Bio-based, dipolar aproticBiodegradable, low toxicity, high boiling point.[8][9]Peptide synthesis, cross-coupling reactions.[8]
N-Butylpyrrolidinone (NBP) Dipolar aproticNot classified as reprotoxic, lower viscosity than NMP.[8][9]Solid-phase peptide synthesis (SPPS).[9]
γ-Valerolactone (GVL) Bio-based, lactoneBiodegradable, derived from renewable resources, low toxicity.[8][9]Amide bond formation, various organic reactions.[8][9]
Dimethyl Sulfoxide (DMSO) Dipolar aproticStrong solubilizing power, relatively low cost.[5][9]Nucleophilic substitution reactions, solvent for a wide range of compounds.[6]
2-Methyltetrahydrofuran (2-MeTHF) EtherDerived from renewable resources, forms less peroxides than THF, lower toxicity than DCM.[10][11]Extractions, organometallic reactions.[11]

Experimental Protocols

To facilitate the objective comparison of this compound with its alternatives, detailed experimental protocols are essential.

Protocol 1: Evaluation of Surfactant Efficacy in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To compare the emulsification performance of this compound with an alternative surfactant (e.g., Polysorbate 80) in a model SEDDS formulation.

Materials:

  • Model poorly soluble drug (e.g., Fenofibrate)

  • Oil phase (e.g., Capryol 90)

  • Surfactant 1: this compound

  • Surfactant 2: Polysorbate 80

  • Co-surfactant (e.g., Transcutol HP)

  • Distilled water

  • Magnetic stirrer

  • Particle size analyzer (e.g., Malvern Zetasizer)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of SEDDS formulations:

    • Prepare two formulations by accurately weighing the components. Formulation A will contain this compound, and Formulation B will contain Polysorbate 80. A typical starting ratio could be Oil:Surfactant:Co-surfactant (e.g., 40:40:20 w/w).

    • Dissolve the model drug in the oil phase at a specific concentration.

    • Add the surfactant and co-surfactant to the oil/drug mixture.

    • Vortex the mixture until a clear and homogenous solution is obtained.

  • Self-emulsification assessment:

    • Add 1 mL of each SEDDS formulation to 100 mL of distilled water in a beaker with gentle stirring (e.g., 100 rpm) at 37°C.

    • Visually observe the emulsification process and record the time taken for the formation of a clear or slightly opalescent emulsion.

  • Characterization of the resulting emulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI of the emulsion using a particle size analyzer.[12][13]

    • Zeta Potential: Determine the zeta potential to assess the stability of the emulsion.[12][14]

    • Transmittance: Measure the percentage transmittance of the emulsion at a specific wavelength (e.g., 650 nm) using a UV-Vis spectrophotometer. Higher transmittance indicates smaller droplet size.[14]

  • In vitro drug release study:

    • Perform a dissolution test using a USP Type II apparatus.

    • Fill the dissolution vessels with a suitable medium (e.g., simulated gastric fluid).

    • Encapsulate a known amount of each SEDDS formulation in hard gelatin capsules.

    • Place the capsules in the dissolution apparatus and withdraw samples at predetermined time intervals.

    • Analyze the drug content in the samples using a UV-Vis spectrophotometer to determine the cumulative drug release over time.[4][14]

Visualizing Experimental Workflows and Relationships

To clearly illustrate the logical flow of the evaluation process, the following diagrams are provided.

Experimental_Workflow A SEDDS Formulation (Drug + Oil + Surfactant + Co-surfactant) B Self-Emulsification in Aqueous Medium A->B Dilution & Agitation E In Vitro Drug Release Study A->E C Droplet Size & PDI Analysis B->C D Zeta Potential Measurement B->D F Comparative Data Analysis C->F D->F E->F

Caption: Workflow for the comparative evaluation of surfactants in SEDDS.

Decision_Pathway Start Select Application (e.g., SEDDS, Solvent) Toxicity Assess Toxicity & Safety Profile Start->Toxicity Initial Screening Toxicity->Start Unacceptable Performance Evaluate Performance (e.g., Emulsification, Solubility) Toxicity->Performance Acceptable Safety Performance->Toxicity Fails Cost Consider Cost & Availability Performance->Cost Meets Performance Criteria Cost->Performance Too Expensive Alternative Select Optimal Alternative Cost->Alternative Economically Viable

Caption: Decision-making pathway for selecting an alternative to this compound.

By systematically evaluating alternatives based on performance, safety, and cost, researchers can make informed decisions to optimize their experimental outcomes and adhere to the principles of green chemistry. The provided protocols and comparative data serve as a foundational guide for this critical selection process.

References

A Comparative Analysis of N,N-Dimethyldodecanamide and Industry-Standard Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance

In the landscape of pharmaceutical formulation and drug delivery, the selection of an appropriate surfactant is a critical determinant of a product's stability, efficacy, and safety. This guide provides a comprehensive performance benchmark of N,N-Dimethyldodecanamide against three widely utilized industry-standard surfactants: Polysorbate 80, Sodium Lauryl Sulfate (SLS), and Cremophor EL. The following comparison is based on key performance indicators and supported by detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Key Performance Indicators: A Comparative Summary

The efficacy and suitability of a surfactant are primarily evaluated based on its Critical Micelle Concentration (CMC), surface tension at CMC, and its biocompatibility profile. The CMC is a crucial parameter as it indicates the concentration at which surfactant molecules self-assemble into micelles, a phenomenon essential for the solubilization of poorly soluble drugs. A lower CMC value generally signifies a more efficient surfactant.

ParameterThis compoundPolysorbate 80Sodium Lauryl Sulfate (SLS)Cremophor EL
Chemical Class Non-ionic AmideNon-ionicAnionicNon-ionic
Molecular Weight ( g/mol ) 227.39[1]~1310288.38~2300-2500
Critical Micelle Concentration (CMC) Data not readily available0.012 mM[2]8.2 mM[3][4]~0.02% (w/v)[5][6][7][8][9][10]
Surface Tension at CMC (mN/m) Data not readily available~38-40[11]~33.7-39[12]Data not readily available
Biocompatibility Profile Expected to be a severe skin and eye irritant.[13] Low acute oral toxicity.[13]Generally considered biocompatible, but can be associated with hypersensitivity reactions.[14]Can cause skin and eye irritation.[7]Associated with severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and neurotoxicity.[15][16][17][18]

Note: The performance of this compound requires experimental validation using the protocols outlined in this guide, as comprehensive data is not currently available in the public domain.

Experimental Protocols for Surfactant Performance Benchmarking

To ensure a standardized and objective comparison, the following detailed experimental methodologies are provided.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the property is observed is the CMC.

1. Surface Tension Method:

This is a widely used method for determining the CMC of surfactants.[4][19][20]

  • Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as the excess surfactant molecules form micelles in the bulk of the solution.

  • Apparatus: Tensiometer (e.g., using the Du Noüy ring[14][21][22][23][24] or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant at various concentrations.

    • Measure the surface tension of each solution using a calibrated tensiometer.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the graph.

2. Conductivity Method (for ionic surfactants):

  • Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC. This is because the formation of micelles reduces the mobility of the surfactant ions.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic surfactant at various concentrations.

    • Measure the specific conductance of each solution.

    • Plot the specific conductance against the surfactant concentration.

    • The CMC is the concentration at the intersection of the two lines with different slopes.

3. Fluorescence Spectroscopy Method:

  • Principle: This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. The fluorescence emission spectrum of the probe changes depending on the polarity of its microenvironment.

  • Apparatus: Fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence intensity at specific emission wavelengths.

    • Plot the ratio of the intensities of two different emission peaks against the logarithm of the surfactant concentration.

    • A sigmoidal curve is obtained, and the inflection point corresponds to the CMC.[6]

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_methods Measurement Methods cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Prepare Serial Dilutions A->B C Surface Tension (Tensiometer) B->C D Conductivity (Conductivity Meter) B->D E Fluorescence (Spectrophotometer) B->E F Plot Property vs. log(Concentration) C->F D->F E->F G Identify Inflection Point F->G H Determine CMC G->H

Workflow for Determining Critical Micelle Concentration (CMC).
Biocompatibility Assays

Assessing the biocompatibility of surfactants is crucial for their application in drug delivery systems.

1. Hemolysis Assay:

  • Principle: This assay determines the extent of red blood cell (RBC) lysis caused by the surfactant. Hemolytic activity is an indicator of membrane-damaging potential.[15][18][25]

  • Procedure:

    • Prepare a suspension of washed RBCs.

    • Incubate the RBC suspension with various concentrations of the surfactant solution.

    • A positive control (e.g., Triton X-100) and a negative control (saline) should be included.

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Washed RBC Suspension C Incubate RBCs with Surfactant A->C B Prepare Surfactant Dilutions B->C D Centrifuge and Collect Supernatant C->D E Measure Absorbance of Hemoglobin D->E F Calculate % Hemolysis E->F

Experimental Workflow for Hemolysis Assay.

2. MTT Cytotoxicity Assay:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][26][27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the surfactant for a specified period.

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat Cells with Surfactant A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate % Cell Viability F->G

Workflow for MTT Cytotoxicity Assay.

Conclusion

This guide provides a framework for the objective comparison of this compound with industry-standard surfactants. While Polysorbate 80, Sodium Lauryl Sulfate, and Cremophor EL are well-characterized, there is a clear need for experimental data on the surfactant properties and biocompatibility of this compound to fully assess its potential in pharmaceutical applications. The detailed protocols provided herein offer a standardized approach for researchers to generate this critical data, enabling a direct and meaningful comparison of its performance against established alternatives. Such data-driven evaluation is paramount for the rational selection of surfactants in the development of safe and effective drug delivery systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N,N-Dimethyldodecanamide, ensuring the protection of personnel and the environment.

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount. This compound, a common solvent and surfactant, requires careful management to mitigate risks. This guide provides a clear, step-by-step approach to its disposal, aligning with safety and regulatory best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EU standard EN166 or OSHA's 29 CFR 1910.133[3][4].
Hand Protection Protective gloves, such as nitrile rubber[2].
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure, such as long-sleeved clothing[2][4].
Respiratory Protection Not typically required under normal use with adequate ventilation. For large spills or in enclosed spaces, use a NIOSH/MSHA or European Standard EN 136 approved respirator[2].

Spill Management and Containment

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

Spill Cleanup Protocol:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or use local exhaust ventilation.

  • Absorb the Spill: Soak up the spill with an inert absorbent material such as sand, sawdust, or universal binder[2][5].

  • Collect the Waste: Carefully sweep up or shovel the absorbed material into a suitable, closed, and labeled container for disposal[4].

  • Clean the Area: Wash the spill area thoroughly with soap and water.

  • Decontaminate Clothing: Remove and wash any contaminated clothing before reuse[2][3].

Disposal Procedures for this compound

This compound and its containers are classified as hazardous waste and must be disposed of accordingly. Under no circumstances should this chemical be released into the environment, flushed down the drain, or discharged into surface waters or the sanitary sewer system[2][6].

Step-by-Step Disposal Guidance:

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][7].

  • Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company. These companies are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Documentation: Maintain records of the waste disposal, including the name of the disposal company and the date of collection, as required by your institution's safety protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated spill Is it a spill? start->spill absorb Contain and absorb with inert material spill->absorb Yes pure_waste Is it unused or spent this compound? spill->pure_waste No collect_spill Collect in a labeled, sealed hazardous waste container absorb->collect_spill store Store container in a cool, dry, well-ventilated area collect_spill->store collect_pure Place in a labeled, sealed hazardous waste container pure_waste->collect_pure Yes contaminated_material Are there contaminated materials (e.g., gloves, containers)? pure_waste->contaminated_material No collect_pure->store collect_contaminated Place in a labeled, sealed hazardous waste container contaminated_material->collect_contaminated Yes contaminated_material->store No collect_contaminated->store contact_disposal Contact licensed hazardous waste disposal service store->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N,N-Dimethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N,N-Dimethyldodecanamide is paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides immediate, essential safety protocols, operational plans for handling, and a clear disposal strategy for this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. While specific quantitative data on breakthrough times for this exact chemical is limited, the following recommendations are based on best practices for handling similar amide compounds.

Recommended PPE for Handling this compound
Protection TypeRecommended EquipmentSpecifications & Considerations
Eye and Face Protection Safety GogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a high risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended . Due to the absence of specific breakthrough data for this compound, it is advisable to select gloves with a thickness of at least 5 mils for splash protection and to change them immediately upon any contact with the chemical. For prolonged contact, consult the glove manufacturer's chemical resistance guide for amides.
Protective ClothingA standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or impervious coveralls are recommended.
Respiratory Protection Not generally required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood.If working outside of a fume hood, if aerosols may be generated, or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Donning and Use cluster_3 Phase 4: Doffing and Disposal start Start: Handling This compound assess_hazards Assess Hazards: - Review Safety Data Sheet (SDS) - Evaluate potential for splash, inhalation, and skin contact start->assess_hazards select_eye_face Select Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) assess_hazards->select_eye_face select_gloves Select Gloves: - Nitrile or Butyl Rubber - Check manufacturer's data for amides assess_hazards->select_gloves select_clothing Select Protective Clothing: - Lab Coat (minimum) - Chemical-resistant apron/coveralls (for higher risk) assess_hazards->select_clothing select_respiratory Assess Need for Respiratory Protection: - Is work in a fume hood? - Potential for aerosols? assess_hazards->select_respiratory don_ppe Don PPE Correctly select_respiratory->don_ppe handle_chemical Handle this compound - Follow established lab protocols - Minimize exposure don_ppe->handle_chemical doff_ppe Doff PPE Carefully - Avoid self-contamination handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE - Place in designated hazardous waste container doff_ppe->dispose_ppe end End dispose_ppe->end

PPE selection and use workflow for this compound.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial to minimize risks and environmental impact.

Handling Procedures
  • Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Handling :

    • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use the smallest quantity of the chemical necessary for the experiment to minimize waste.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • After Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation :

    • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically compatible waste container. The container should have a secure, tight-fitting lid.

    • Solid Waste : Collect all contaminated solid waste, such as used gloves, absorbent pads, and empty containers, in a separate, clearly labeled hazardous waste container.

  • Labeling :

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date of waste accumulation as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure that the storage area has secondary containment to prevent the spread of any potential leaks.

  • Pickup and Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate : Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain : If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Thoroughly clean the spill area with a suitable solvent followed by soap and water.

  • Report : Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and environmental protection. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before beginning any work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyldodecanamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyldodecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.